15(Z)-Nervonyl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H50O2 |
|---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
[(Z)-tetracos-15-enyl] acetate |
InChI |
InChI=1S/C26H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28-26(2)27/h10-11H,3-9,12-25H2,1-2H3/b11-10- |
InChI Key |
VLAFBKLZOCMJPV-KHPPLWFESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous Sources of 15(Z)-Nervonyl Acetate in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the endogenous sources of 15(Z)-Nervonyl acetate (B1210297) in mammals. While its precursor, nervonic acid, is a well-characterized very-long-chain fatty acid crucial for neural health, the endogenous existence and synthesis of 15(Z)-Nervonyl acetate remain speculative. This document details the established biosynthetic pathway of nervonic acid, presents hypothetical routes for its acetylation, and provides detailed experimental protocols for the identification and quantification of these molecules. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams. This guide aims to be a foundational resource for researchers investigating the roles of nervonic acid and its derivatives in health and disease.
Section 1: Endogenous Synthesis of Nervonic Acid
Nervonic acid (NA), or cis-15-tetracosenoic acid (24:1n-9), is a very-long-chain monounsaturated fatty acid. It is particularly abundant in the white matter of the brain, where it is a key component of sphingolipids in the myelin sheath. The endogenous synthesis of nervonic acid in mammals is a well-documented process that occurs primarily in the endoplasmic reticulum. The pathway involves the elongation of oleic acid (18:1n-9) through a series of enzymatic steps.
The biosynthesis of nervonic acid begins with oleic acid, which is elongated by two-carbon units in a process involving a complex of enzymes. The rate-limiting step is the condensation of malonyl-CoA with the acyl-CoA substrate, catalyzed by fatty acid elongases (ELOVLs). In humans, specific elongases are responsible for the synthesis of very-long-chain fatty acids.
The immediate precursor to nervonic acid is erucic acid (22:1n-9). The synthesis pathway can be summarized as follows:
-
Step 1: Elongation of Oleoyl-CoA to Eicosenoyl-CoA. Oleoyl-CoA (18:1-CoA) is elongated by the addition of a two-carbon unit from malonyl-CoA to form eicosenoyl-CoA (20:1-CoA).
-
Step 2: Elongation of Eicosenoyl-CoA to Eruoyl-CoA. Eicosenoyl-CoA is further elongated to produce eruoyl-CoA (22:1-CoA).
-
Step 3: Elongation of Eruoyl-CoA to Nervonyl-CoA. Finally, eruoyl-CoA is elongated to nervonyl-CoA (24:1-CoA).
Each elongation cycle consists of four sequential reactions: condensation, reduction, dehydration, and a second reduction. The resulting nervonyl-CoA can then be incorporated into various lipids, primarily sphingolipids.
Data Presentation: Enzymes in Nervonic Acid Biosynthesis
| Enzyme Family | Specific Enzyme | Substrate(s) | Product | Cellular Location |
| Fatty Acid Elongase | ELOVL1, ELOVL4 | Saturated and monounsaturated very-long-chain fatty acyl-CoAs | Elongated acyl-CoAs | Endoplasmic Reticulum |
| 3-ketoacyl-CoA reductase | KCR | 3-ketoacyl-CoA | 3-hydroxyacyl-CoA | Endoplasmic Reticulum |
| 3-hydroxyacyl-CoA dehydratase | HACD | 3-hydroxyacyl-CoA | trans-2,3-enoyl-CoA | Endoplasmic Reticulum |
| trans-2,3-enoyl-CoA reductase | TECR | trans-2,3-enoyl-CoA | Acyl-CoA | Endoplasmic Reticulum |
Mandatory Visualization: Nervonic Acid Biosynthetic Pathway
A Technical Guide to Nervonic Acid Metabolism and the Role of 15(Z)-Nervonyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nervonic acid (cis-15-tetracosenoic acid), a very-long-chain monounsaturated fatty acid (VLCFA), is a critical component of the central and peripheral nervous systems.[1] Predominantly found in the sphingolipids of myelin, it plays a pivotal role in neural development, myelination, and the maintenance of nerve cell integrity.[2][3] Deficiencies in nervonic acid have been linked to various demyelinating diseases, making its metabolic pathways a key area of investigation for potential therapeutic interventions.[4][5] This technical guide provides an in-depth overview of nervonic acid metabolism, from its biosynthesis and incorporation into complex lipids to its catabolism. Furthermore, it explores the probable role of its synthetic derivative, 15(Z)-Nervonyl acetate, as a valuable tool in experimental research. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic and experimental processes.
Introduction to Nervonic Acid
Nervonic acid (24:1, n-9) is a monounsaturated omega-9 fatty acid that is particularly enriched in the white matter of the brain.[1][3] It is an essential constituent of cerebrosides and gangliosides, which are glycosphingolipids crucial for the structure and function of the myelin sheath that insulates nerve fibers.[1] The biosynthesis of nervonic acid occurs through the elongation of oleic acid (18:1, n-9), a process that is highly active during brain development.[2] Its unique physical properties contribute to the fluidity and stability of myelin membranes, facilitating efficient nerve impulse transmission.[6]
The Biosynthesis of Nervonic Acid
The de novo synthesis of nervonic acid is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The pathway begins with oleic acid and involves the sequential addition of two-carbon units from malonyl-CoA.[2]
Key Enzymes and Reactions
The elongation of oleic acid to nervonic acid is catalyzed by a complex of enzymes known as the fatty acid elongase (ELOVL) system. The key enzymes involved are:
-
Fatty Acid Elongases (ELOVLs): Specifically, ELOVL4 has been implicated in the synthesis of very-long-chain fatty acids, including nervonic acid.
-
3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate.
-
3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA intermediate.
-
trans-2,3-enoyl-CoA reductase (TER): Reduces the trans-2,3-enoyl-CoA intermediate to form the elongated acyl-CoA.
This cycle is repeated to extend the fatty acid chain from 18 carbons (oleic acid) to 24 carbons (nervonic acid).
References
- 1. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nervonic acid - Wikipedia [en.wikipedia.org]
- 4. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
The Enigmatic Molecule: A Technical Whitepaper on the Prospective Discovery and Isolation of 15(Z)-Nervonyl Acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the potential discovery and isolation of 15(Z)-Nervonyl acetate (B1210297). While direct scientific literature on the isolation of this specific acetate ester is not currently available, this whitepaper provides a comprehensive framework based on the well-documented chemistry of its parent compound, nervonic acid. By detailing the established methodologies for the isolation of nervonic acid and proposing a logical synthetic route to 15(Z)-Nervonyl acetate, this guide aims to equip researchers with the necessary knowledge to explore this promising molecule.
Introduction to Nervonic Acid and its Acetate Derivative
Nervonic acid, or (Z)-tetracos-15-enoic acid, is a long-chain monounsaturated omega-9 fatty acid of significant interest in the scientific community.[1] It is a key component of sphingolipids in the myelin sheath of nerve fibers, playing a crucial role in the biosynthesis and maintenance of the nervous system.[2][3] The potential therapeutic applications of nervonic acid and its derivatives in demyelinating diseases have made them a focal point of research.[4][5][6]
This compound is the acetate ester of nervonic acid. While not yet described as an isolated natural product, its synthesis is a logical step for creating a more lipophilic derivative of nervonic acid, potentially with altered bioavailability and pharmacological properties. This whitepaper outlines the foundational steps required to obtain and characterize this novel compound.
Isolation of the Precursor: Nervonic Acid
The isolation of nervonic acid is the prerequisite step to obtaining this compound. Nervonic acid is naturally present in various plant seeds. The primary methods for its extraction and purification from these sources are urea (B33335) complexation and low-temperature solvent crystallization.[5][6][7]
Experimental Protocol: Isolation and Purification of Nervonic Acid from Seed Oil
This protocol details a combined approach of urea complexation and low-temperature crystallization, which has been shown to significantly increase the purity of the final product.[7]
Materials:
-
Seed oil rich in nervonic acid (e.g., from Xanthoceras sorbifolium)
-
Urea
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Low-temperature freezer (-20°C)
-
Gas chromatograph (for analysis)
Procedure:
-
Saponification: The seed oil is first saponified by refluxing with an ethanolic solution of NaOH to hydrolyze the triglycerides into free fatty acids.
-
Urea Complexation:
-
The resulting free fatty acid mixture is dissolved in ethanol.
-
A saturated solution of urea in hot ethanol is added to the fatty acid solution.
-
The mixture is heated to form a clear solution and then allowed to cool slowly to room temperature, followed by further cooling at 4°C to facilitate the formation of urea-fatty acid adducts. Saturated and less unsaturated fatty acids will preferentially form complexes with urea.
-
The mixture is filtered to separate the urea adducts (solid) from the liquid filtrate, which is now enriched in polyunsaturated fatty acids like nervonic acid.
-
-
Decomposition of the Filtrate:
-
The ethanol is removed from the filtrate using a rotary evaporator.
-
The remaining residue is acidified with HCl and extracted with hexane.
-
The hexane layer, containing the nervonic acid-enriched fatty acids, is washed with water until neutral and dried over anhydrous sodium sulfate.
-
-
Low-Temperature Crystallization:
-
The hexane is removed by rotary evaporation to yield the enriched fatty acid oil.
-
This oil is dissolved in hexane and cooled to -20°C.
-
At this temperature, the more saturated fatty acids will crystallize and can be removed by filtration.
-
The filtrate, now highly enriched in nervonic acid, is collected.
-
-
Final Purification: The solvent is evaporated from the final filtrate to yield purified nervonic acid. The purity is assessed by gas chromatography.
Quantitative Data on Nervonic Acid Purification
| Method | Source Material | Purity of Nervonic Acid Achieved | Reference |
| Urea Complexation | Xanthoceras sorbifolium Bunge seed oil | 14.07% | [7] |
| Low-Temperature Solvent Crystallization | Xanthoceras sorbifolium Bunge seed oil | 19.66% | [7] |
| Combined Urea Complexation and Low-Temperature Crystallization | Xanthoceras sorbifolium Bunge seed oil | 40.17 ± 0.91% | [7] |
Workflow for Nervonic Acid Isolation
Proposed Synthesis of this compound
Once pure nervonic acid is obtained, it can be converted to its acetate ester via standard esterification methods. A common and effective method is the Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification of Nervonic Acid
Materials:
-
Purified nervonic acid
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated, as catalyst)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the purified nervonic acid in an excess of glacial acetic acid.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude this compound can be further purified by column chromatography on silica (B1680970) gel to yield the final, pure product.
-
Biosynthesis of Nervonic Acid
Understanding the natural production of nervonic acid provides context for its biological role. Nervonic acid is synthesized in the body from oleic acid through a series of carbon chain elongation steps.[2]
Conclusion
While the direct isolation of this compound from natural sources has not been reported, this whitepaper provides a clear and scientifically grounded pathway for its procurement. By first isolating the precursor, nervonic acid, using established techniques such as urea complexation and low-temperature crystallization, researchers can then synthesize the target acetate ester through a straightforward esterification process. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for scientists and drug development professionals seeking to investigate the properties and potential applications of this novel compound. Further research into the biological activity of this compound is warranted and may unveil new therapeutic avenues.
References
- 1. Nervonic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. EP1232139B1 - Nervonic acid derivatives, their preparation and use - Google Patents [patents.google.com]
- 5. A mini review of nervonic acid: Source, production, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Extraction of Nervonic Acid from the Oil of Xanthoceras sorbifolium Bunge Seeds [mdpi.com]
The Role of 15(Z)-Nervonyl Acetate in Neuronal Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the function of 15(Z)-Nervonyl acetate (B1210297) and its precursor, nervonic acid, within neuronal cell membranes. As a key component of sphingolipids, nervonic acid is integral to the structural integrity and functionality of the myelin sheath, the protective layer insulating nerve axons. This document synthesizes current research on the biochemical properties of 15(Z)-Nervonyl acetate, its role in membrane fluidity, and its influence on critical neuronal signaling pathways. Detailed experimental protocols for the investigation of these functions are provided, alongside quantitative data and visual representations of molecular interactions to support researchers and professionals in the field of drug development and neuroscience.
Introduction
Nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid, is a critical constituent of neuronal cell membranes, particularly within the white matter of the brain.[1][2] Its ester derivative, this compound, shares this biological significance. The primary role of nervonic acid lies in its incorporation into sphingolipids, such as sphingomyelin (B164518) and cerebrosides, which are major components of the myelin sheath.[1][3] The health and proper function of this sheath are paramount for efficient nerve impulse transmission. Deficiencies or dysregulation in nervonic acid metabolism have been implicated in various demyelinating diseases, including multiple sclerosis.[3] This guide elucidates the multifaceted functions of this compound and nervonic acid in neuronal membranes, from their structural contributions to their involvement in complex signaling cascades.
Biochemical Profile and Function
2.1. Structure and Properties of this compound
This compound is the acetate ester of nervonic acid. Its chemical formula is C26H50O2. The presence of the long 24-carbon chain of nervonic acid gives the molecule a strong hydrophobic character, facilitating its integration into the lipid bilayer of cell membranes.
2.2. Role in Myelin Sheath and Membrane Fluidity
Nervonic acid is a key structural component of the myelin sheath, providing stability and fluidity to the membrane.[3] It is particularly abundant in sphingolipids, which are enriched in the lipid rafts of neuronal membranes.[4] These microdomains are crucial for signal transduction and protein trafficking. The incorporation of nervonic acid into the membrane influences its biophysical properties, including fluidity, which is essential for the proper functioning of embedded proteins like ion channels and receptors.
Quantitative Data on the Effects of Nervonic Acid
The following tables summarize quantitative findings from various studies on the effects of nervonic acid on neuronal cells.
Table 1: Effect of Nervonic Acid on Myelin Protein Expression
| Treatment | Cell Type | Protein Measured | Change in Expression | Reference |
| Fish Oil Mixture (rich in nervonic acid ester) | Human Oligodendrocyte Precursor Cells (hOPCs) | Myelin Basic Protein (MBP) | Increased synthesis | [5] |
| Fish Oil Mixture (rich in nervonic acid ester) | Human Oligodendrocyte Precursor Cells (hOPCs) | Myelin Oligodendrocyte Glycoprotein (MOG) | Increased synthesis | [5] |
| Fish Oil Mixture (rich in nervonic acid ester) | Human Oligodendrocyte Precursor Cells (hOPCs) | Proteolipid Protein (PLP) | Increased synthesis | [5] |
Table 2: Neuroprotective and Anti-inflammatory Effects of Nervonic Acid
| Model | Treatment | Parameter Measured | Result | Reference |
| D-galactose/AlCl3-induced AD mouse model | Nervonic Acid (10.95 and 43.93 mg/kg) | Total Superoxide Dismutase (T-SOD) activity | Increased | [6] |
| D-galactose/AlCl3-induced AD mouse model | Nervonic Acid (10.95 and 43.93 mg/kg) | Catalase (CAT) activity | Increased | [6] |
| D-galactose/AlCl3-induced AD mouse model | Nervonic Acid (10.95 and 43.93 mg/kg) | Glutathione Peroxidase (GSH-Px) activity | Increased | [6] |
| D-galactose/AlCl3-induced AD mouse model | Nervonic Acid (10.95 and 43.93 mg/kg) | Malondialdehyde (MDA) content | Reduced | [6] |
| D-galactose/AlCl3-induced AD mouse model | Nervonic Acid (10.95 and 43.93 mg/kg) | Interleukin-6 (IL-6) levels | Reduced | [6] |
| D-galactose/AlCl3-induced AD mouse model | Nervonic Acid (10.95 and 43.93 mg/kg) | Tumor Necrosis Factor-α (TNF-α) levels | Reduced | [6] |
| D-galactose/AlCl3-induced AD mouse model | Nervonic Acid (10.95 and 43.93 mg/kg) | Interleukin-1β (IL-1β) levels | Reduced | [6] |
Signaling Pathways Modulated by Nervonic Acid
Nervonic acid is a key player in the intricate network of sphingolipid metabolism, which is deeply involved in neuronal signaling and has been implicated in neurodegenerative diseases.[7][8][9]
4.1. Sphingolipid Metabolism and Myelination
Nervonic acid is a precursor for the synthesis of nervonyl sphingolipids, which are essential for the formation and maintenance of the myelin sheath.[10] The biosynthesis pathway involves the elongation of oleic acid to nervonic acid, which is then incorporated into ceramides (B1148491) to form various sphingolipids.[10]
Biosynthesis of Nervonyl Sphingomyelin.
4.2. PI3K/Akt Signaling Pathway
Recent studies suggest that nervonic acid may exert its neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[6] This pathway is crucial for promoting cell survival, growth, and proliferation, and its activation can lead to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines.[6]
Nervonic Acid's modulation of the PI3K/Akt pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and nervonic acid in neuronal cell membranes.
5.1. Primary Neuronal Culture
This protocol describes the culture of primary hippocampal and cortical neurons from embryonic rats or mice.
-
Materials:
-
Embryonic day 16-18 (E16-18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)
-
Growth medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
-
-
Procedure:
-
Euthanize pregnant dam according to approved animal protocols and harvest embryos.
-
Dissect hippocampi or cortices from embryonic brains in ice-cold dissection medium.
-
Transfer tissue to digestion solution and incubate at 37°C for the recommended time.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell density using a hemocytometer.
-
Plate cells onto coated culture vessels at the desired density (e.g., 1,000–5,000 cells per mm²).
-
After cell attachment (typically 2-4 hours), replace the plating medium with growth medium.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2, changing half of the medium every 2-3 days.
-
5.2. Lipid Raft Isolation from Neuronal Cells
This protocol outlines the isolation of detergent-resistant membranes (lipid rafts) from cultured neurons.
-
Materials:
-
Cultured neurons
-
Ice-cold PBS
-
Lysis buffer (e.g., MES-buffered saline containing 1% Triton X-100 and protease inhibitors)
-
Sucrose (B13894) solutions (e.g., 40%, 30%, and 5% in MES-buffered saline)
-
Ultracentrifuge and tubes
-
-
Procedure:
-
Wash cultured neurons with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer on ice.
-
Homogenize the lysate by passing it through a syringe with a small-gauge needle.
-
Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Create a discontinuous sucrose gradient by carefully layering 30% and then 5% sucrose solutions on top of the lysate in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Lipid rafts will appear as an opaque band at the 5%/30% sucrose interface.
-
Carefully collect the lipid raft fraction.
-
Analyze the protein and lipid composition of the collected fraction.
-
5.3. Analysis of Neuronal Membrane Lipid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and analysis of fatty acids from neuronal cell membranes.
-
Materials:
-
Cultured neurons or isolated membranes
-
Solvent mixture (e.g., chloroform:methanol, 2:1 v/v)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Transmethylation reagent (e.g., methanolic HCl or BF3-methanol)
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Homogenize neuronal cells or membranes in the solvent mixture containing the internal standard.
-
Separate the lipid-containing organic phase from the aqueous phase by centrifugation.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Transmethylate the lipid extract by heating with the transmethylation reagent to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS.
-
Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.
-
References
- 1. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angelbiology.com [angelbiology.com]
- 4. scispace.com [scispace.com]
- 5. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingolipids in Focus: Exploring Their Impact on Neurodegeneration and Brain Health - MetwareBio [metwarebio.com]
- 9. editverse.com [editverse.com]
- 10. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration | MDPI [mdpi.com]
Preliminary Studies on the Bioactivity of 15(Z)-Nervonyl Acetate: A Technical Guide
Disclaimer: This document summarizes the current understanding of the bioactivity of nervonic acid and its derivatives. Direct quantitative data on the bioactivity of 15(Z)-Nervonyl acetate (B1210297) is limited in publicly available scientific literature. The information presented herein is largely based on studies of nervonic acid, the parent fatty acid, and is intended to provide a foundational understanding for research and development professionals.
Introduction
Nervonic acid (NA), a cis-monounsaturated omega-9 fatty acid, is a significant component of sphingolipids in the myelin sheath of nerve fibers.[1] Its unique structure and localization in the nervous system have prompted investigations into its physiological roles and therapeutic potential. Emerging research suggests that nervonic acid and its derivatives possess noteworthy neuroprotective and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the preliminary bioactivity studies on nervonic acid, serving as a proxy for understanding the potential activities of 15(Z)-Nervonyl acetate. The guide is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental methodologies, and visual representations of implicated signaling pathways.
Quantitative Bioactivity Data
Table 1: Neuroprotective Effects of Nervonic Acid
| Biological Activity | Experimental Model | Key Findings | Reference(s) |
| Neuroprotection | 6-hydroxydopamine (6-OHDA)-induced oxidative stress in rat pheochromocytoma (PC-12) cells. | Pre-treatment with nervonic acid significantly increased cell viability and the expression of antioxidant enzymes (Mn SOD, Cu/Zn SOD, and GCLC). It also decreased the level of malondialdehyde, a marker of lipid peroxidation. | [4] |
| Cognitive Enhancement | D-galactose/AlCl3-induced cognitive impairment in mice. | Nervonic acid administration (10.95 and 43.93 mg/kg) delayed the decline in locomotion and learning ability. It also increased the levels of neurotransmitters such as 5-hydroxytryptamine and dopamine, and reduced neuronal damage in the hippocampus. | [5] |
| Mitochondrial Function | Adrenomyeloneuropathy (AMN) patient-derived fibroblasts. | Nervonic acid treatment improved mitochondrial respiration parameters, including basal respiration, ATP production, and maximal respiration. It also reduced mitochondria-derived reactive oxygen species. | [6] |
| Myelin Synthesis | Human oligodendrocytes. | A naturally occurring nervonic acid ester was found to improve myelin synthesis by human oligodendrocytes. | [3] |
Table 2: Anti-inflammatory Effects of Nervonic Acid
| Biological Activity | Experimental Model | Key Findings | Reference(s) |
| Anti-inflammatory | D-galactose/AlCl3-induced neuroinflammation in mice. | Nervonic acid (10.95 and 43.93 mg/kg) downregulated the expression of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. | [5] |
| Anti-inflammatory | Experimental Autoimmune Encephalomyelitis (EAE) in mice. | Supplementation with a fish oil mixture rich in nervonic acid esters inhibited the secretion of several pro-inflammatory factors by human oligodendrocyte precursor cells. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the bioactivity of nervonic acid.
1. In Vitro Neuroprotection Assay using PC-12 Cells
-
Objective: To evaluate the protective effect of a compound against neurotoxin-induced cell death.
-
Cell Line: Rat pheochromocytoma (PC-12) cells.
-
Methodology:
-
Cell Culture: PC-12 cells are cultured in appropriate media and conditions.
-
Pre-treatment: Cells are pre-treated with varying concentrations of nervonic acid for a specified period (e.g., 48 hours).
-
Induction of Oxidative Stress: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the cell culture to induce oxidative stress and cell death.
-
Co-treatment: Cells are co-treated with nervonic acid and 6-OHDA for a further period (e.g., 48 hours).
-
Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT assay.
-
Biochemical Analysis: Cell lysates are collected to measure markers of oxidative stress (e.g., malondialdehyde) and the expression levels of antioxidant enzymes (e.g., SOD, GCLC) using techniques like Western blotting or ELISA.[4]
-
2. In Vivo Assessment of Cognitive Improvement in a Mouse Model of Alzheimer's Disease
-
Objective: To determine the effect of a compound on cognitive function in an animal model of neurodegeneration.
-
Animal Model: D-galactose and aluminum chloride (AlCl3) induced mouse model of Alzheimer's disease.
-
Methodology:
-
Animal Grouping: Mice are randomly divided into control, model, and treatment groups.
-
Model Induction: The model group receives daily injections of D-galactose and AlCl3 to induce cognitive impairment.
-
Treatment: The treatment groups receive the model induction agents along with daily administration of nervonic acid at different doses (e.g., 10.95 and 43.93 mg/kg) via oral gavage.
-
Behavioral Tests: Cognitive functions such as learning and memory are assessed using behavioral tests like the Morris water maze or Barnes maze. Locomotor activity can be evaluated using an open-field test.
-
Biochemical and Histological Analysis: After the treatment period, brain tissues (e.g., hippocampus) are collected for the analysis of neurotransmitter levels (e.g., via HPLC), inflammatory markers (e.g., via ELISA or RT-PCR), and histological examination (e.g., H&E staining) to assess neuronal damage.[5]
-
3. In Vitro Anti-inflammatory Assay in Macrophages
-
Objective: To assess the anti-inflammatory potential of a compound by measuring its effect on pro-inflammatory cytokine production.
-
Cell Line: RAW 264.7 macrophage cells.
-
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in suitable media.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a nervonic acid derivative) for a defined period.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response and the production of pro-inflammatory cytokines.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using ELISA kits.
-
Gene Expression Analysis: The expression levels of genes encoding these cytokines can be measured using RT-qPCR.[7]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Nervonic acid has been suggested to exert its effects through the modulation of key signaling pathways involved in cell survival and inflammation.
References
- 1. Sources and biological functions of nervonic acid: Advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nervonic Acid Attenuates Accumulation of Very Long-Chain Fatty Acids and is a Potential Therapy for Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nervonic acid, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 15(Z)-Nervonyl Acetate Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(Z)-Nervonyl acetate (B1210297), a derivative of the very-long-chain monounsaturated fatty acid nervonic acid, presents a compelling subject for in silico investigation due to the crucial role of its parent compound in neurological health and disease. Nervonic acid is a key component of the myelin sheath and is implicated in various neurological and metabolic processes.[1][2][3][4][5] This technical guide outlines a comprehensive in silico workflow for modeling the interactions of 15(Z)-Nervonyl acetate with putative protein targets, providing a foundational methodology for researchers exploring its therapeutic potential. The guide details experimental protocols for molecular docking and molecular dynamics simulations, presents templates for quantitative data reporting, and visualizes key workflows and a hypothetical signaling pathway.
Introduction to this compound and its Potential Significance
Nervonic acid (cis-15-tetracosenoic acid) is a vital very-long-chain fatty acid predominantly found in the white matter of the brain, where it is a major constituent of sphingolipids in the myelin sheath.[2][3] Its levels are critical for proper nerve cell function, and deficiencies have been linked to demyelinating diseases.[5][6] Given its role in myelin biosynthesis and maintenance, nervonic acid and its derivatives are of significant interest for their potential neuroprotective properties.[4] this compound, as an ester derivative, may exhibit altered pharmacokinetic and pharmacodynamic properties, such as membrane permeability and protein interactions, making it a candidate for novel therapeutic development. In silico modeling provides a powerful, cost-effective approach to predict and analyze the molecular interactions that may underlie its biological activity.
Proposed Protein Targets for In Silico Analysis
Based on the known interactions of long-chain fatty acids, the following protein families are proposed as primary targets for studying the interactions of this compound:
-
Fatty Acid Binding Proteins (FABPs): These intracellular proteins are crucial for the transport and cellular uptake of fatty acids.[7][8] Different FABP isoforms are expressed in various tissues, including the brain (B-FABP), and they play a role in lipid signaling and metabolism.[8][9][10] FABPs are known to chaperone fatty acids to various cellular compartments, including the nucleus to interact with nuclear receptors.[10]
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Very-long-chain fatty acids are known to be potent ligands for PPARα.[11][12] The interaction of this compound with PPARs could modulate the expression of genes involved in fatty acid oxidation and neuronal inflammation.
-
Free Fatty Acid Receptors (FFARs): These G protein-coupled receptors are activated by fatty acids and are involved in various signaling pathways.[13][14] FFAR1 (GPR40) and FFAR4 (GPR120) are receptors for long-chain fatty acids and are expressed in immune cells and other tissues, suggesting a role in modulating inflammatory responses.[13][14]
In Silico Modeling Workflow
A multi-stage in silico approach is recommended to elucidate the interactions of this compound with its potential protein targets. This workflow combines molecular docking to predict binding modes and affinities with molecular dynamics simulations to assess the stability of the predicted complexes.
Caption: Overall in silico modeling workflow.
Detailed Experimental Protocols
Molecular Docking Protocol
This protocol outlines the steps for predicting the binding orientation and affinity of this compound to a target protein using molecular docking software like AutoDock Vina.
Caption: Molecular docking experimental workflow.
Methodology:
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94).
-
The prepared ligand is saved in the PDBQT file format, which includes atomic charges and atom type definitions.
-
-
Protein Preparation:
-
The 3D structure of the target protein (e.g., FABP7, PPARα) is obtained from the Protein Data Bank (PDB).
-
All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed.
-
Polar hydrogens are added to the protein structure, and Gasteiger charges are computed.
-
The prepared protein is saved in the PDBQT format.
-
-
Docking Simulation:
-
A grid box is defined to encompass the putative binding site of the protein.
-
A configuration file is created, specifying the coordinates of the grid box, the ligand and protein files, and docking parameters such as exhaustiveness.
-
The docking simulation is performed using software like AutoDock Vina.
-
-
Results Analysis:
-
The output file provides a series of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein in the best pose are analyzed.
-
Molecular Dynamics (MD) Simulation Protocol
This protocol describes the steps to simulate the dynamic behavior of the this compound-protein complex in a simulated physiological environment using software like GROMACS or AMBER.
Methodology:
-
System Setup:
-
The most promising docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a periodic box of appropriate dimensions.
-
The box is solvated with a chosen water model (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system undergoes a two-phase equilibration process:
-
NVT Equilibration: The system is heated to the target temperature (e.g., 310 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.
-
NPT Equilibration: The system is equilibrated at the target temperature and pressure (e.g., 1 bar), allowing the density of the system to reach the correct value. Position restraints on the protein and ligand are gradually released during equilibration.
-
-
-
Production MD Run:
-
A production simulation is run for a significant duration (e.g., 100 ns or more) without any restraints. The trajectory of all atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
The trajectory is analyzed to assess the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand.
-
The flexibility of different parts of the protein is analyzed using the Root Mean Square Fluctuation (RMSF).
-
The persistence of key interactions (e.g., hydrogen bonds) between the ligand and protein over time is analyzed.
-
Binding free energy calculations (e.g., using MM/PBSA) can be performed to provide a more accurate estimation of binding affinity.
-
Data Presentation
Quantitative data from in silico studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results of this compound with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| B-FABP (FABP7) | 2VMG | -8.2 | Tyr128, Arg126, Phe57 |
| PPARα | 3VI8 | -9.5 | Ser280, Tyr314, Cys276 |
| FFAR1 (GPR40) | 5KW2 | -7.9 | Arg183, Arg258, Asn93 |
Table 2: Hypothetical MD Simulation Stability Metrics (100 ns)
| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key H-Bonds Occupancy (%) |
| 15(Z)-NA - B-FABP | 1.8 ± 0.3 | 1.2 ± 0.2 | Arg126 (85%), Tyr128 (65%) |
| 15(Z)-NA - PPARα | 2.1 ± 0.4 | 1.5 ± 0.3 | Ser280 (92%) |
| 15(Z)-NA - FFAR1 | 2.5 ± 0.5 | 1.9 ± 0.4 | Arg183 (78%), Arg258 (55%) |
Hypothetical Signaling Pathway
Based on the known functions of nervonic acid and the proposed protein targets, a hypothetical signaling pathway for this compound can be visualized.
References
- 1. ingredients-lonier.com [ingredients-lonier.com]
- 2. Nervonic Acid: essential nootropic for brain physiology - HAP BodyBrainSkin [hapbodybrainskin.com]
- 3. Nervonic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]
- 6. Nervonic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]
- 8. Fatty acid-binding protein - Proteopedia, life in 3D [proteopedia.org]
- 9. FABP4 and FABP5 | Hotamişlıgıl Lab | Department of Molecular Metabolism | HSPH [hsph.harvard.edu]
- 10. Fatty acid-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors [frontiersin.org]
- 14. Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
15(Z)-Nervonyl Acetate as a Potential Biomarker in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate lipid composition of the central nervous system (CNS) is paramount for its proper function, and alterations in lipid metabolism have been increasingly implicated in the pathophysiology of various neurological disorders. Very-long-chain fatty acids (VLCFAs) are crucial components of myelin and neuronal membranes. Nervonic acid (C24:1, n-9), a monounsaturated VLCFA, is particularly enriched in the sphingolipids of the myelin sheath.[1][2] Its esterified form, 15(Z)-Nervonyl acetate (B1210297), is emerging as a molecule of interest in the search for biomarkers of neurological disease. This technical guide provides a comprehensive overview of the current understanding of 15(Z)-Nervonyl acetate, its potential role as a biomarker, the analytical methodologies for its detection, and its implication in relevant signaling pathways. While direct research on this compound is in its nascent stages, this guide consolidates information on its parent molecule, nervonic acid, and related compounds to provide a foundational resource for researchers.
Introduction: The Role of Nervonic Acid and its Esters in Neurological Health
Nervonic acid is a critical component for the formation and maintenance of the myelin sheath, the protective layer that insulates nerve fibers and ensures efficient nerve impulse transmission.[1][2] Deficiencies or altered metabolism of nervonic acid have been linked to several neurological conditions, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.[2][3][4] Supplementation with nervonic acid has shown promise in animal models for improving myelination and reducing symptoms of demyelinating diseases.[2]
This compound, as an ester of nervonic acid, is hypothesized to play a significant role in the bioavailability and metabolic fate of nervonic acid within the CNS. Esters of fatty acids can have different transport and incorporation characteristics compared to their free acid forms. One study has highlighted that a naturally occurring nervonic acid ester improves myelin synthesis in human oligodendrocytes.[1] During acute inflammation in an experimental model of multiple sclerosis, the synthesis of nervonic acid ester was found to be silenced, suggesting its potential involvement in the disease process.[1]
The acetate moiety of this compound may also have distinct biological functions. Acetate is a short-chain fatty acid that can cross the blood-brain barrier and is a key metabolite in the brain.[5] It serves as a precursor for the synthesis of acetyl-CoA, which is a fundamental molecule in cellular metabolism, including the synthesis of fatty acids and cholesterol, and in epigenetic regulation through histone acetylation.[6] Neuronal-derived N-acetylaspartate (NAA) is metabolized in oligodendrocytes to acetate and aspartate, with the acetate being utilized for myelin synthesis.[7]
Quantitative Data Summary
Direct quantitative data for this compound as a biomarker in specific neurological disorders are currently limited in the scientific literature. However, studies on nervonic acid provide valuable context for its potential significance. The following tables summarize relevant quantitative findings for nervonic acid and general analytical performance for acetate and fatty acid ester analysis.
Table 1: Nervonic Acid Levels in Neurological Disorders
| Neurological Disorder | Biological Matrix | Finding | Reference |
| Multiple Sclerosis | Brain White Matter | Reduced levels of nervonic acid in myelin. | [2] |
| Alzheimer's Disease | Brain Tissue | Alterations in nervonic acid metabolism observed. | [2] |
| Parkinson's Disease | Animal Model (Striatum) | Nervonic acid administration showed neuroprotective effects. | [3] |
| Major Depressive Disorder | Plasma | Increased levels of nervonic acid observed. | [8] |
Table 2: Performance of Analytical Methods for Acetate and Fatty Acid Esters
| Analytical Method | Analyte Class | Linearity (Correlation Coefficient) | Repeatability (% RSD) | Reference |
| LC-GC-MS/FID | Nervonic Acid Isomers | > 0.999 | < 4% | [9] |
| LC-MS/MS | Acetate | 0.9999 | < 5% | [10] |
| GC-MS | Acetate Compounds | Varies by specific compound and matrix | - | [11] |
Experimental Protocols
The detection and quantification of this compound in biological samples require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most suitable methods. The following are detailed, generalized protocols that can be adapted for the analysis of this compound.
Sample Preparation: Extraction of Lipids from Biological Matrices
A modified Folch or Bligh-Dyer extraction method is typically employed for the extraction of total lipids from tissues (e.g., brain) or biofluids (e.g., cerebrospinal fluid, plasma).
Materials:
-
Biological sample (e.g., ~100 mg of brain tissue, 1 mL of CSF or plasma)
-
Methanol
-
0.9% NaCl solution
-
Glass homogenization tubes
-
Centrifuge
Protocol:
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol. For 100 mg of tissue, use 2 mL of the solvent mixture.
-
After homogenization, add additional chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane (B92381) for GC-MS, or a mobile phase compatible solvent for LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to direct GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
GC Parameters (starting point):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Injection Mode: Splitless.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan for identification and selected ion monitoring (SIM) for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity and is particularly useful for complex biological matrices.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC).
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Reversed-phase C18 column.
LC Parameters (starting point):
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate additive like acetic acid to improve ionization.[12]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to elute the non-polar lipid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound will need to be determined by infusing a standard.
Signaling Pathways and Molecular Interactions
The precise signaling pathways involving this compound are yet to be fully elucidated. However, based on the metabolism of its constituent parts, nervonic acid and acetate, we can propose its involvement in key cellular processes within the CNS.
Sphingolipid Metabolism and Myelin Formation
Nervonic acid is a key component of sphingolipids, such as ceramides (B1148491) and sphingomyelin, which are integral to the structure of the myelin sheath.[4][8] this compound likely serves as a precursor for the synthesis of nervonic acid-containing sphingolipids. The acetate group may be cleaved by esterases, releasing nervonic acid for incorporation into these complex lipids.
Acetate Metabolism and Energy Production in Glial Cells
The acetate released from the hydrolysis of this compound can be utilized by astrocytes.[5] Astrocytes preferentially take up acetate and convert it to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of other molecules, including fatty acids.
Experimental Workflow for Biomarker Discovery
A typical workflow for investigating this compound as a biomarker in a neurological disorder would involve several key stages, from sample collection to data analysis.
Conclusion and Future Directions
While direct evidence is still emerging, the fundamental roles of nervonic acid in myelin integrity and acetate in glial cell metabolism strongly suggest that this compound is a promising candidate biomarker for neurological disorders characterized by demyelination and metabolic dysregulation. Future research should focus on:
-
Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in human biofluids.
-
Conducting large-scale clinical studies to correlate the levels of this compound with disease presence, severity, and progression in various neurological disorders.
-
Elucidating the specific enzymatic pathways responsible for the synthesis and degradation of this compound in the CNS.
-
Investigating the therapeutic potential of this compound supplementation in preclinical models of neurological diseases.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the role of this compound as a valuable tool in the diagnosis, monitoring, and development of novel therapies for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. ingredients-lonier.com [ingredients-lonier.com]
- 3. Nervonic acid amends motor disorder in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism, compartmentation, transport and production of acetate in the cortical brain tissue slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Occurrence of Nervonic Acid Esters in Plant Oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nervonic acid (cis-15-tetracosenoic acid; 24:1n-9), a very-long-chain monounsaturated fatty acid (VLCFA), is a critical component of sphingolipids in the myelin sheath of the nervous system. Its role in brain development, nerve cell maintenance, and potential therapeutic applications in neurodegenerative diseases has spurred significant interest in its natural sources.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of nervonic acid esters in plant oils, detailing quantitative data, experimental protocols for analysis, and relevant biochemical pathways.
Introduction
Nervonic acid is particularly abundant in the white matter of the brain, where it is a key constituent of nerve cell membranes.[2][4] Its biosynthesis in the human body is limited, making dietary sources important.[5] While historically sourced from shark liver oil, concerns over sustainability have shifted focus to plant-based sources.[6][7] Several plant species have been identified as having significant concentrations of nervonic acid in their seed oils, typically in the form of triacylglycerols (TAGs). This guide serves as a technical resource for researchers and professionals in drug development interested in the extraction, analysis, and application of plant-derived nervonic acid.
Quantitative Occurrence of Nervonic Acid in Plant Oils
The concentration of nervonic acid varies significantly among different plant species. The following table summarizes the quantitative data on nervonic acid content in the seed oils of several key plant sources.
| Plant Species | Family | Common Name | Nervonic Acid Content (% of Total Fatty Acids) | Reference(s) |
| Malania oleifera | Olacaceae | 55.0 - 67.0% | [5][6][7][8] | |
| Tropaeolum speciosum | Tropaeolaceae | Flame Nasturtium | ≥63.0% | [7] |
| Cardamine graeca | Brassicaceae | ≥63.0% | [7] | |
| Ricinodendron heudelotii | Euphorbiaceae | Njangsa | 45.24% | [9] |
| Lunaria annua | Brassicaceae | Honesty, Money Plant | 14.0 - 24.0% | [8] |
| Acer truncatum | Sapindaceae | Purpleblow Maple | 3.53 - 7.85% | [5][10][11] |
| Xanthoceras sorbifolium | Sapindaceae | Yellowhorn | 1.83 - 5.0% | [5][12] |
| Brassica carinata (transgenic) | Brassicaceae | Ethiopian Mustard | up to 44.0% | [13] |
| Pennycress | Brassicaceae | ~3.0% | [8] | |
| Macaranga indica | Euphorbiaceae | High levels reported | [6] | |
| Macaranga adenantha | Euphorbiaceae | High levels reported | [6] |
Experimental Protocols
The accurate quantification of nervonic acid esters from plant oils involves several key steps, including lipid extraction, conversion to fatty acid methyl esters (FAMEs), and chromatographic analysis.
Lipid Extraction from Plant Seeds
A common and effective method for extracting oil from seeds is Soxhlet extraction.
-
Objective: To extract the total lipid content from the plant seed matrix.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, thimble.
-
Solvent: Petroleum ether or hexane.
-
Procedure:
-
Grind the dried plant seeds into a fine powder to increase the surface area for extraction.
-
Accurately weigh a known amount of the ground seed material and place it into a porous thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with the extraction solvent (e.g., petroleum ether) to about two-thirds of its volume and connect it to the Soxhlet extractor.
-
Connect the condenser above the extractor and circulate cold water through it.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip back into the thimble containing the seed sample.
-
Allow the solvent to fill the thimble chamber until it reaches the top of the siphon arm, at which point the solvent and extracted lipids will be siphoned back into the round-bottom flask.
-
Continue this cycle for several hours (typically 6-8 hours) to ensure complete extraction of the lipids.
-
After extraction, remove the solvent from the lipid extract using a rotary evaporator to obtain the crude plant oil.
-
Preparation of Fatty Acid Methyl Esters (FAMEs)
For gas chromatography analysis, the triacylglycerols in the extracted oil are converted to their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification.[14]
-
Objective: To convert fatty acid esters (primarily triacylglycerols) into FAMEs for GC analysis.
-
Reagents:
-
Procedure:
-
Weigh approximately 2 mg of the extracted plant oil into a screw-cap glass tube.[5]
-
Add 1-2 mL of the methanolic sulfuric acid reagent to the tube.[16]
-
Securely cap the tube and heat it in an oven or water bath at 100-125°C for 2 hours.[16]
-
Cool the sample to room temperature.
-
Add 1 mL of petroleum ether (or hexane) and vortex for 30 seconds to extract the FAMEs.[16]
-
Centrifuge the tube at a low speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers.[16]
-
Carefully transfer the upper organic layer, which contains the FAMEs, to a new vial for analysis.
-
The sample is now ready for injection into the gas chromatograph.
-
Quantification by Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is the standard method for quantifying FAMEs.[5][17]
-
Objective: To separate and quantify the individual FAMEs, including methyl nervonate.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column).
-
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen[16]
-
Oven Temperature Program: An initial temperature of ~90°C held for a few minutes, followed by a ramp up to ~210-240°C. The exact program will depend on the column and the specific fatty acids being analyzed.[16]
-
Injection Volume: 1 µL
-
-
Quantification:
-
Inject the prepared FAMEs sample into the GC.
-
Identify the peak corresponding to methyl nervonate based on its retention time, which is determined by running a certified nervonic acid methyl ester standard.
-
The area of each FAME peak is proportional to its concentration in the sample.
-
Calculate the relative percentage of nervonic acid by dividing the peak area of methyl nervonate by the total peak area of all fatty acids and multiplying by 100. For absolute quantification, an internal standard (like tricosanoic acid, 23:0) can be used.[18]
-
Visualizations: Pathways and Workflows
Biosynthesis of Nervonic Acid in Plants
Nervonic acid is synthesized in plants through the elongation of oleic acid (18:1). This process occurs at the endoplasmic reticulum and involves a fatty acid elongation (FAE) complex. The pathway consists of three successive cycles, each adding two carbon units from malonyl-CoA.[1][8]
Caption: Biosynthesis pathway of nervonic acid from oleic acid in plants.
Experimental Workflow for Nervonic Acid Analysis
The following diagram outlines the standard workflow for the extraction and quantification of nervonic acid from plant seeds.
References
- 1. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of Nervonic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three Woody Plants Enriched with Nervonic Acid Identified----Chinese Academy of Sciences [english.cas.cn]
- 7. Frontiers | A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. high nervonic acid: Topics by Science.gov [science.gov]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 15. aocs.org [aocs.org]
- 16. static.igem.org [static.igem.org]
- 17. Lipid analysis of three special nervonic acid resources in China [agris.fao.org]
- 18. Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 15(Z)-Nervonyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of 15(Z)-Nervonyl acetate (B1210297), a long-chain unsaturated fatty acid ester. The synthesis is a two-step process commencing with the reduction of commercially available 15(Z)-Nervonic acid to 15(Z)-Nervonyl alcohol, which is subsequently acetylated to yield the final product. This protocol includes detailed methodologies, expected quantitative data, and characterization guidelines based on analogous compounds due to the limited availability of specific literature data for 15(Z)-Nervonyl acetate. The purification of the final compound is achieved through silica (B1680970) gel column chromatography. The provided workflows and data are intended to guide researchers in the successful synthesis and characterization of this compound for various research and development applications.
Introduction
This compound is the acetate ester of 15(Z)-Nervonyl alcohol, which is derived from nervonic acid. Nervonic acid is a very-long-chain monounsaturated omega-9 fatty acid that is abundant in the white matter of the brain and peripheral nervous tissue. Due to the biological significance of nervonic acid and its derivatives, the synthesis of compounds like this compound is of interest for biomedical research, particularly in the fields of neurochemistry and drug delivery. This document outlines a reliable method for its laboratory-scale synthesis and purification.
Data Presentation
Table 1: Summary of Expected Yields and Purity
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) |
| 1. Reduction | 15(Z)-Nervonyl alcohol | Nervonic Acid | 85-95 | >95 |
| 2. Acetylation | This compound | Nervonyl Alcohol | 90-98 | >98 |
| Overall | This compound | Nervonic Acid | 76-93 | >98 |
Table 2: Characterization Data (Predicted based on Oleyl Acetate)
| Analysis | Expected Results for this compound |
| ¹H NMR | δ 5.34 (m, 2H, -CH=CH-), 4.05 (t, 2H, -CH₂-O-), 2.04 (s, 3H, -O-C(O)-CH₃), 2.01 (m, 4H, -CH₂-CH=CH-CH₂-), 1.63 (m, 2H, -CH₂-CH₂-O-), 1.28 (br s, 34H, -(CH₂)₁₇-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR | δ 171.2 (-C=O), 130.0 (-CH=CH-), 64.7 (-CH₂-O-), 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 29.1, 28.6, 27.2, 25.9, 22.7, 21.1 (-O-C(O)-CH₃), 14.1 (-CH₃) |
| GC-MS | A single major peak with a retention time corresponding to a C26 acetate. The mass spectrum should show a molecular ion peak (M⁺) at m/z 394.7 and characteristic fragmentation patterns for a long-chain acetate. |
| Appearance | Colorless to pale yellow oil. |
Experimental Protocols
Step 1: Reduction of 15(Z)-Nervonic Acid to 15(Z)-Nervonyl Alcohol
This procedure describes the reduction of the carboxylic acid functional group of nervonic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).
Materials:
-
15(Z)-Nervonic Acid (assume 98% purity)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add LiAlH₄ (1.2 equivalents) to 100 mL of anhydrous diethyl ether.
-
Dissolve 15(Z)-Nervonic Acid (1 equivalent, e.g., 10 g) in 150 mL of anhydrous diethyl ether.
-
Slowly add the nervonic acid solution to the LiAlH₄ suspension via the dropping funnel over a period of 1 hour with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of water (same volume in mL as the mass of LiAlH₄ in g), followed by 15% aqueous sodium hydroxide (B78521) (same volume as water), and then water again (3 times the initial volume of water).
-
Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.
-
Filter the mixture through a pad of Celite, and wash the precipitate with diethyl ether (3 x 50 mL).
-
Combine the organic filtrates and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 15(Z)-Nervonyl alcohol as a white waxy solid.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972) if necessary.
Step 2: Acetylation of 15(Z)-Nervonyl Alcohol to this compound
This procedure details the esterification of 15(Z)-Nervonyl alcohol with acetic anhydride (B1165640) to form the acetate ester.
Materials:
-
15(Z)-Nervonyl Alcohol (from Step 1)
-
Acetic Anhydride
-
Pyridine (B92270) or Triethylamine (as a catalyst and base)
-
Dichloromethane (B109758) (DCM) or Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 15(Z)-Nervonyl alcohol (1 equivalent, e.g., 8 g) in 100 mL of dichloromethane in a 250 mL round-bottom flask.
-
Add pyridine (2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Dilute the reaction mixture with 100 mL of dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Ethyl Acetate
-
Chromatography column
-
Test tubes for fraction collection
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration to 5-10%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow oil.
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: Purification workflow for this compound.
Application Note: Quantitative Analysis of 15(Z)-Nervonyl Acetate in Tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
15(Z)-Nervonyl acetate (B1210297) is an acetate ester of nervonic acid, a very-long-chain monounsaturated fatty acid that plays a crucial role in the biosynthesis of myelin and is abundant in the white matter of the brain.[1] The quantification of nervonic acid and its esters in tissue is of significant interest for research in neurological development and the study of various neurological disorders. This application note describes a robust and sensitive method for the detection and quantification of 15(Z)-Nervonyl acetate in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a modified Folch lipid extraction procedure followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) in positive ion mode.
Principle
The analytical workflow involves the homogenization of tissue, extraction of lipids using a chloroform/methanol (B129727) solvent system, and subsequent analysis by LC-MS/MS.[2][3] Quantification is achieved by using a stable isotope-labeled internal standard and operating the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analyte in a complex biological matrix.[4][5]
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sodium chloride (NaCl)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas, high purity
Experimental Protocols
1. Tissue Sample Preparation and Lipid Extraction
This protocol is based on the widely used Folch method for lipid extraction from tissues.[2][3]
-
Tissue Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
On dry ice, pulverize the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle.[6]
-
Transfer the powdered tissue to a pre-weighed 2 mL polypropylene (B1209903) tube.
-
-
Lipid Extraction:
-
Add 1 mL of ice-cold methanol containing 0.01% BHT to the tissue powder. BHT is added to prevent lipid oxidation.
-
Add a known amount of the internal standard (e.g., this compound-d3) to the methanol.
-
Vortex vigorously for 1 minute to homogenize the sample and precipitate proteins.
-
Add 2 mL of ice-cold chloroform.
-
Vortex for 2 minutes.
-
Agitate on a shaker at 4°C for 30 minutes.
-
Add 0.6 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[3]
-
Re-extract the remaining aqueous layer and protein pellet with 1 mL of chloroform, vortex, centrifuge, and combine the lower organic phase with the first extract.
-
Dry the combined organic extracts under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are suggested starting conditions and may require optimization for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions: To be determined by infusing the this compound standard and its internal standard. The precursor ion will be [M+H]+ or [M+NH4]+. The product ions will result from fragmentation of the precursor.
-
3. Data Analysis and Quantification
-
Create a calibration curve using a series of known concentrations of the this compound standard spiked with a constant concentration of the internal standard.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis to determine the concentration of this compound in the tissue samples.
-
The final concentration should be reported as ng/mg or µg/g of tissue.
Data Presentation
The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of long-chain fatty acid esters based on published data for similar compounds.[4][5]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound in tissue.
References
- 1. Research Progress of Nervonic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 6. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
Gas chromatography-mass spectrometry (GC-MS) for 15(Z)-Nervonyl acetate
An Application Note and Protocol for the Analysis of 15(Z)-Nervonyl Acetate (B1210297) using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
15(Z)-Nervonyl acetate is the acetate ester of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. Nervonic acid is enriched in nervous tissue and is a key component of sphingolipids in the myelin sheath of nerve fibers.[1] Its levels have been associated with demyelinating disorders such as multiple sclerosis and adrenoleukodystrophy.[1] Accurate and reliable quantification of nervonic acid and its derivatives, like this compound, is crucial for research in neuroscience, drug development, and clinical diagnostics.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of long-chain fatty acid esters, GC-MS provides high resolution and sensitivity.[2] This application note details a protocol for the analysis of this compound using GC-MS.
Experimental Protocols
This protocol describes the standard method for the analysis of this compound. If starting from nervonic acid, a derivatization step to form the acetate ester is required.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in a suitable organic solvent such as hexane (B92381) or ethyl acetate. Create a series of calibration standards by serially diluting the stock solution.
-
Sample Extraction from Matrix: For biological samples, a lipid extraction is necessary. A common method is a modified Folch extraction using chloroform (B151607) and methanol. The lipid extract should be dried down and reconstituted in a suitable solvent for GC-MS analysis.
-
Derivatization from Nervonic Acid (if applicable): To analyze nervonic acid as its acetate ester, a derivatization step is required. A common method for acetylation involves reacting the fatty acid with acetic anhydride (B1165640) in the presence of a catalyst like pyridine. The reaction mixture is then neutralized, and the resulting nervonyl acetate is extracted with an organic solvent.
2. GC-MS Instrumentation
A standard gas chromatograph coupled with a single quadrupole or ion trap mass spectrometer is suitable for this analysis.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Autosampler: PAL RSI 85 or equivalent.
3. GC-MS Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| GC Column | HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |
| Inlet Temperature | 270 °C[3] |
| Injection Volume | 1 µL |
| Split Ratio | 10:1[3] |
| Oven Temperature Program | Initial temperature of 100 °C, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.[3] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Mass Scan Range | m/z 50-500 |
| Solvent Delay | 4 minutes[3] |
Data Presentation
The following table summarizes the expected quantitative data for this compound. The retention time is an estimate and will vary with the specific chromatographic system. The major fragment ions are predicted based on the fragmentation patterns of long-chain fatty acid esters.
| Analyte | Retention Time (min) | Molecular Ion (M+) [m/z] | Major Fragment Ions [m/z] |
| This compound | 20 - 25 | 394.67[5] | 334 [M-60], 292, 264, 55 |
Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The described methodology, including sample preparation, instrumentation, and analytical conditions, offers a reliable starting point for the accurate quantification of this important long-chain fatty acid ester in various sample matrices. The provided workflow and data table serve as valuable resources for researchers and scientists in the fields of neurochemistry and drug development.
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of 15(Z)-Nervonyl Acetate In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays to evaluate the potential neuroprotective properties of 15(Z)-Nervonyl acetate (B1210297). The following methodologies are designed to assess the compound's effects on neuronal viability, oxidative stress, apoptosis, and neurite outgrowth.
Introduction to 15(Z)-Nervonyl Acetate and its Neuroprotective Potential
Nervonic acid (NA), a very-long-chain monounsaturated fatty acid, is a key component of sphingolipids in the central nervous system and plays a crucial role in the formation and maintenance of the myelin sheath.[1][2] Emerging research suggests that nervonic acid and its derivatives possess neuroprotective properties, making them promising candidates for therapeutic interventions in neurodegenerative diseases.[1][2][3] this compound, as an ester of nervonic acid, is hypothesized to exhibit similar or enhanced neuroprotective effects, potentially through mechanisms involving the reduction of oxidative stress, inhibition of apoptosis, and promotion of neuronal regeneration.[1][4][5]
This document outlines a series of cell-based assays to systematically investigate these potential neuroprotective activities.
Experimental Workflow for Assessing Neuroprotective Effects
The following diagram illustrates a logical workflow for screening and characterizing the neuroprotective effects of this compound.
Caption: A general experimental workflow for evaluating the neuroprotective effects of a test compound.
Cell Viability Assays
Cell viability assays are fundamental to determining the protective effects of this compound against neuronal injury.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[6]
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., PC-12, SH-SY5Y, or primary neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Induce Neurotoxicity: Treat cells with a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or glutamate (B1630785) to induce cell death.[1][8]
-
Treatment: Pre-treat or co-treat the cells with various concentrations of this compound.
-
MTT Addition: After the desired incubation period (e.g., 24-48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10]
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add 100 µL of the LDH assay mixture (containing substrate, dye, and cofactor) to each sample.[11]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[11][12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11]
Quantitative Data Summary
| Assay | Neurotoxin | Cell Line | This compound Concentration | % Increase in Cell Viability (Compared to Toxin Control) | Reference |
| MTT | 6-OHDA | PC-12 | Hypothetical Data | Hypothetical Data | [1] |
| LDH | Glutamate | Primary Cortical Neurons | Hypothetical Data | Hypothetical Data | [8] |
Note: The data in this table is hypothetical and should be replaced with experimental results.
Oxidative Stress Assays
Oxidative stress is a key contributor to neurodegeneration.[13][14][15] These assays measure the ability of this compound to mitigate oxidative damage.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA).
Protocol:
-
Cell Culture and Treatment: Culture and treat cells as described previously.
-
DCF-DA Staining: After treatment, incubate the cells with 10 µM DCF-DA for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Malondialdehyde (MDA) Assay
MDA is a marker of lipid peroxidation.[1]
Protocol:
-
Cell Lysate Preparation: After treatment, harvest and lyse the cells.
-
MDA Reaction: Mix the cell lysate with thiobarbituric acid (TBA) and heat at 95°C for 60 minutes.
-
Sample Measurement: Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.
Quantitative Data Summary
| Assay | Neurotoxin | Cell Line | This compound Concentration | % Decrease in Oxidative Stress Marker (Compared to Toxin Control) | Reference |
| ROS | H₂O₂ | PC-12 | Hypothetical Data | Hypothetical Data | [4] |
| MDA | 6-OHDA | PC-12 | Hypothetical Data | Hypothetical Data | [1] |
Note: The data in this table is hypothetical and should be replaced with experimental results.
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases.[16]
Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic cells (PI positive).
Protocol:
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17]
Protocol:
-
Cell Fixation: Fix the treated cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).
-
Visualization: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus.[17]
Quantitative Data Summary
| Assay | Neurotoxin | Cell Line | This compound Concentration | % Decrease in Apoptotic Cells (Compared to Toxin Control) | Reference |
| Annexin V/PI | Staurosporine | Primary Neurons | Hypothetical Data | Hypothetical Data | [16] |
| TUNEL | Oxygen-Glucose Deprivation | Primary Cortical Neurons | Hypothetical Data | Hypothetical Data | [17] |
Note: The data in this table is hypothetical and should be replaced with experimental results.
Neurite Outgrowth Assay
This assay assesses the potential of this compound to promote neuronal regeneration and repair.[18]
Protocol:
-
Cell Plating: Plate neuronal cells on a suitable substrate (e.g., laminin-coated plates).[19]
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate for 48-72 hours to allow for neurite extension.[19]
-
Fixation and Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system and quantify neurite length and branching.[19]
Quantitative Data Summary
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | Reference |
| Average Neurite Length (µm) | Hypothetical Data | Hypothetical Data | Hypothetical Data | [20] |
| Number of Branches per Neuron | Hypothetical Data | Hypothetical Data | Hypothetical Data | [20] |
Note: The data in this table is hypothetical and should be replaced with experimental results.
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the neuroprotective effects of this compound, the expression and activation of key signaling proteins can be analyzed. Nervonic acid has been shown to influence pathways such as the PI3K/Akt/mTOR pathway and to modulate neuroinflammation.[5][21]
Caption: Proposed signaling pathways involved in the neuroprotective effects of this compound.
Techniques such as Western blotting and ELISA can be used to quantify the levels of total and phosphorylated proteins in these pathways.
Conclusion
The assays described in these application notes provide a robust framework for the in vitro evaluation of the neuroprotective effects of this compound. By systematically assessing its impact on cell viability, oxidative stress, apoptosis, and neurite outgrowth, researchers can gain valuable insights into its therapeutic potential for neurodegenerative diseases. Further investigation into the underlying signaling pathways will help to fully elucidate its mechanism of action.
References
- 1. Protective Effect of Nervonic Acid Against 6-Hydroxydopamine-Induced Oxidative Stress in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nervonic acid, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nervonic acid as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by nervonic acid in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdbneuro.com [mdbneuro.com]
- 19. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. sartorius.com [sartorius.com]
- 21. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 15(Z)-Nervonyl Acetate on Oligodendrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligodendrocytes are the myelinating cells of the central nervous system (CNS), essential for the rapid propagation of nerve impulses and providing metabolic support to axons. Dysfunction or loss of oligodendrocytes leads to demyelinating diseases such as multiple sclerosis. Recent research has highlighted the importance of lipids, particularly very-long-chain fatty acids, in myelin formation and repair. Nervonic acid (C24:1, n-9), a monounsaturated fatty acid, is a key component of sphingolipids in the myelin sheath.[1][2] Its esterified forms, such as 15(Z)-Nervonyl acetate (B1210297), are of significant interest for their potential to promote oligodendrocyte differentiation and myelination, offering a promising therapeutic avenue for demyelinating disorders.
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the effects of 15(Z)-Nervonyl acetate on oligodendrocyte biology. The protocols outlined below detail methods for primary oligodendrocyte precursor cell (OPC) culture, differentiation assays, and the analysis of myelination markers. While direct studies on this compound are limited, the provided methodologies are based on established protocols for studying nervonic acid esters and their impact on oligodendrocytes.
Data Presentation: Efficacy of Nervonic Acid Esters on Oligodendrocyte Differentiation
The following tables summarize quantitative data from studies on the effects of a fish oil mixture (FOM) rich in nervonic acid esters on human oligodendrocyte precursor cells (hOPCs).[3][4] These data serve as a benchmark for designing experiments and evaluating the potential efficacy of this compound.
Table 1: Effect of Nervonic Acid Ester-Rich Fish Oil Mixture (5% FOM) on Myelin Protein mRNA Expression in Human OPCs after 72 hours.
| Gene | Fold Change vs. Control (Linseed Oil) | p-value |
| MBP (Myelin Basic Protein) | ~2.5 | < 0.05 |
| MOG (Myelin Oligodendrocyte Glycoprotein) | ~2.0 | < 0.05 |
| PLP (Proteolipid Protein) | ~1.8 | < 0.05 |
Table 2: Effect of Nervonic Acid Ester-Rich Fish Oil Mixture (5% FOM) on Myelin Protein Expression in Human OPCs after 72 hours (Quantitative Immunofluorescence).
| Protein | Relative Fluorescence Intensity vs. Control (Linseed Oil) | p-value |
| MBP | Increased | < 0.05 |
| MOG | Increased | < 0.05 |
| PLP | Increased | < 0.05 |
Signaling Pathways
The differentiation of oligodendrocytes is a complex process regulated by a network of signaling pathways. While the specific pathways activated by this compound in oligodendrocytes are yet to be fully elucidated, nervonic acid and other lipids are known to influence key signaling cascades involved in cell growth, differentiation, and lipid metabolism.
One of the central pathways in oligodendrocyte development is the PI3K/Akt/mTOR pathway , which is a critical regulator of cell growth, survival, and differentiation. Activation of this pathway is known to promote myelination.[5] Additionally, transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs) play a crucial role in regulating the expression of genes involved in lipid and cholesterol biosynthesis, which are essential for myelin production.[6][7][8][9] It is hypothesized that nervonic acid and its derivatives may promote oligodendrocyte maturation by modulating these pathways.
Caption: Proposed signaling pathways for this compound in oligodendrocytes.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on primary oligodendrocytes.
Protocol 1: Isolation and Culture of Primary Oligodendrocyte Precursor Cells (OPCs)
This protocol describes the isolation of OPCs from the cerebral cortices of neonatal rat or mouse pups (P1-P7).
Materials:
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine (PDL) coated flasks and plates
-
OPC Proliferation Medium: Neurobasal medium supplemented with B27, GlutaMAX, Penicillin-Streptomycin, PDGF-AA (10 ng/mL), and FGF-2 (10 ng/mL).
-
OPC Differentiation Medium: Neurobasal medium supplemented with B27, GlutaMAX, Penicillin-Streptomycin, and T3 (thyroid hormone, 40 ng/mL).
Procedure:
-
Tissue Dissection: Euthanize neonatal pups and dissect the cerebral cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Meninges Removal: Carefully remove the meninges from the cortices.
-
Mechanical Dissociation: Mince the tissue and triturate gently using a fire-polished Pasteur pipette in DMEM/F12.
-
Enzymatic Dissociation: Incubate the cell suspension with trypsin-EDTA at 37°C for 15 minutes.
-
Cell Seeding: Neutralize trypsin with DMEM/F12 containing 10% FBS. Centrifuge the cell suspension, resuspend the pellet in the same medium, and plate onto PDL-coated flasks.
-
Mixed Glial Culture: Culture the cells for 7-10 days until a confluent layer of astrocytes is formed with OPCs and microglia on top.
-
OPC Isolation (Shaking Method): Shake the flasks on an orbital shaker at 200 rpm overnight at 37°C to detach microglia and OPCs.
-
OPC Purification: Collect the supernatant and plate on a new non-coated flask for 1 hour to allow microglia to adhere. Collect the non-adherent cell suspension, which is enriched in OPCs.
-
OPC Culture: Centrifuge the OPC suspension, resuspend in OPC Proliferation Medium, and plate on PDL-coated plates or coverslips.
Caption: Workflow for primary OPC isolation and culture.
Protocol 2: OPC Differentiation Assay
This protocol is for inducing the differentiation of OPCs into mature oligodendrocytes and assessing the effect of this compound.
Procedure:
-
OPC Seeding: Plate purified OPCs from Protocol 1 onto PDL-coated coverslips in OPC Proliferation Medium.
-
Induce Differentiation: Once cells reach 70-80% confluency, replace the proliferation medium with OPC Differentiation Medium.
-
Treatment: Add this compound to the differentiation medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Culture the cells for 3-7 days to allow for differentiation.
-
Analysis: After the incubation period, fix the cells for immunofluorescence staining (Protocol 3) or lyse for Western blot analysis (Protocol 4).
Protocol 3: Immunofluorescence Staining for Myelin Proteins
This protocol is for the visualization and quantification of myelin protein expression in differentiated oligodendrocytes.
Materials:
-
4% Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer: 5% Normal Goat Serum in PBS with 0.3% Triton X-100
-
Primary Antibodies: anti-MBP, anti-MOG, anti-PLP
-
Fluorescently Labeled Secondary Antibodies
-
DAPI (for nuclear staining)
Procedure:
-
Fixation: Fix the cells on coverslips with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and image using a fluorescence microscope.
Protocol 4: Western Blot Analysis of Myelin Proteins
This protocol is for the quantitative analysis of myelin protein expression.
Materials:
-
RIPA Lysis Buffer with Protease Inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
PVDF Membrane
-
Blocking Buffer: 5% non-fat milk or BSA in TBST
-
Primary Antibodies: anti-MBP, anti-MOG, anti-PLP, anti-β-actin (loading control)
-
HRP-conjugated Secondary Antibodies
-
Chemiluminescent Substrate
Procedure:
-
Cell Lysis: Lyse the cultured cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Caption: Experimental workflow for analyzing the effects of this compound.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of this compound on oligodendrocytes. By employing these established cell culture models and analytical techniques, researchers can elucidate the mechanisms by which this compound may promote oligodendrocyte differentiation and myelination. The quantitative data from studies on related nervonic acid esters suggest that this line of inquiry holds significant promise for the development of novel therapies for demyelinating diseases. Further research, including dose-response studies and detailed signaling pathway analysis, will be crucial in fully characterizing the effects of this compound.
References
- 1. angelbiology.com [angelbiology.com]
- 2. Nervonic acid and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SREBPs: SREBP function in glia-neuron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peroxisome proliferator-activated receptor-gamma agonists promote differentiation and antioxidant defenses of oligodendrocyte progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARγ agonists promote oligodendrocyte differentiation of neural stem cells by modulating stemness and differentiation genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating 15(Z)-Nervonyl Acetate in Demyelinating Diseases: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of 15(Z)-Nervonyl acetate (B1210297) in demyelinating diseases such as Multiple Sclerosis (MS). Due to the limited direct research on 15(Z)-Nervonyl acetate, the following protocols and expected outcomes are largely based on studies of its parent compound, nervonic acid, and other nervonic acid esters. Nervonic acid is a critical component of the myelin sheath, and its supplementation has shown promise in promoting remyelination.[1][2][3] The acetate ester, this compound, is proposed as a potentially more bioavailable prodrug.
Animal Models for Demyelinating Diseases
Two primary animal models are recommended for studying the effects of this compound on demyelination and remyelination: the Cuprizone (B1210641) model and the Experimental Autoimmune Encephalomyelitis (EAE) model.
-
The Cuprizone Model: This is a toxin-induced demyelination model where the copper-chelating agent cuprizone is administered in the diet of mice.[4][5] This leads to oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[4][6] The model is highly reproducible and allows for the study of both demyelination and spontaneous remyelination upon cuprizone withdrawal.[4][6] It is particularly useful for assessing the direct effects of compounds on oligodendrocyte biology and myelin repair, independent of a primary autoimmune response.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is the most commonly used animal model for MS, mimicking many of the clinical and pathological features of the human disease.[7][8] The disease is induced by immunizing animals with myelin-derived proteins or peptides, leading to an autoimmune response against the central nervous system (CNS), resulting in inflammation, demyelination, and axonal damage.[8][9] This model is crucial for evaluating the immunomodulatory and neuroprotective effects of therapeutic candidates.
Experimental Protocols
The following are detailed protocols for investigating this compound in both the Cuprizone and EAE models.
Protocol 1: Cuprizone-Induced Demyelination and Remyelination Model
Objective: To assess the efficacy of this compound in promoting remyelination and protecting oligodendrocytes in a non-inflammatory model of demyelination.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Powdered rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
This compound
-
Vehicle (e.g., corn oil)
-
Gavage needles
-
Histology and immunohistochemistry reagents (e.g., Luxol Fast Blue, anti-MBP, anti-Olig2)
-
Electron microscopy reagents
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Demyelination Induction:
-
Prepare a diet containing 0.2% (w/w) cuprizone mixed into powdered chow.
-
Feed the mice the cuprizone diet for 5-6 weeks to induce demyelination.
-
-
Treatment Administration:
-
Following the 5-6 week cuprizone challenge, return the mice to a normal diet.
-
Divide the mice into the following groups (n=10-12 per group):
-
Vehicle Control: Administer vehicle daily via oral gavage.
-
This compound (Low Dose): Administer a low dose (e.g., 50 mg/kg) of this compound daily via oral gavage.
-
This compound (High Dose): Administer a high dose (e.g., 200 mg/kg) of this compound daily via oral gavage.
-
-
Continue treatment for 2-4 weeks to assess remyelination.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with 4% paraformaldehyde.
-
Dissect the brains and process for histology and immunohistochemistry.
-
Stain brain sections with Luxol Fast Blue (LFB) to assess the extent of myelination.
-
Perform immunohistochemistry for Myelin Basic Protein (MBP) to quantify myelin levels and Olig2 to identify oligodendrocytes.
-
For ultrastructural analysis, process a subset of corpus callosum samples for transmission electron microscopy (TEM) to measure the g-ratio (axon diameter to myelinated fiber diameter).
-
Experimental Workflow for Cuprizone Model
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. vjneurology.com [vjneurology.com]
- 5. [PDF] Altered Lipid Metabolism in CNS Demyelination and Remyelination Are Key Elements Driving Progressive MS | Semantic Scholar [semanticscholar.org]
- 6. Spatio-Temporal Patterns of Demyelination and Remyelination in the Cuprizone Mouse Model | PLOS One [journals.plos.org]
- 7. Nervonic acid regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]
- 8. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Delivery of 15(Z)-Nervonyl Acetate to Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(Z)-Nervonyl acetate (B1210297) is the acetate ester of nervonic acid, a monounsaturated omega-9 fatty acid crucial for the biosynthesis of nerve cell myelin.[1][2][3] Nervonic acid is an essential component of sphingolipids, such as sphingomyelin (B164518) and cerebrosides, which are enriched in the myelin sheath of nerve fibers.[1][4][5] Research suggests that nervonic acid plays a significant role in the growth, maintenance, and repair of nerve tissue.[1][6] It has been implicated in promoting brain development, enhancing memory, and possessing anti-inflammatory and antioxidant properties.[3][7] Furthermore, studies on nervonic acid have indicated its potential to activate the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, survival, and proliferation.[8] This document provides a detailed protocol for the preparation and delivery of 15(Z)-Nervonyl acetate to cultured neurons, enabling researchers to investigate its effects on neuronal biology.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1823102-39-1 | [7] |
| Molecular Formula | C26H50O2 | [7] |
| Molecular Weight | 394.67 g/mol | [7] |
| Storage Conditions | -20°C | [7] |
Table 2: Recommended Experimental Conditions (Based on Nervonic Acid studies)
| Parameter | Recommended Value | Notes | Reference |
| Cell Type | Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) | Cell type may influence the optimal concentration and incubation time. | N/A |
| Seeding Density | As per standard protocols for the specific cell type | Ensure cells are healthy and in the logarithmic growth phase before treatment. | N/A |
| Final Concentration | 1-10 µM | A concentration of 10 µM for nervonic acid has been used in cultured chick neurons. A dose-response experiment is recommended. | [9] |
| Incubation Time | 24 hours - 7 days | A 7-day incubation has been shown to be effective for the incorporation of nervonic acid into neuronal sphingolipids. Shorter time points may be suitable for signaling studies. | [9] |
| Vehicle Control | 0.1% DMSO in culture medium | The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for addition to cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile microcentrifuge tubes
-
Water bath or heat block
Procedure:
-
Prepare a 10 mM stock solution:
-
Aseptically weigh out a precise amount of this compound.
-
In a sterile microcentrifuge tube, dissolve the this compound in cell culture grade DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution to 37°C to aid dissolution.[10]
-
-
Intermediate dilution with FBS:
-
Sterilization:
-
Filter the 1 mM intermediate solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Storage:
-
Aliquot the sterile 1 mM stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Cultured Neurons
Objective: To deliver this compound to cultured neurons at a desired final concentration.
Materials:
-
Cultured neurons (primary or cell line) in appropriate culture vessels
-
Complete cell culture medium, pre-warmed to 37°C
-
1 mM stock solution of this compound (from Protocol 1)
-
Vehicle (0.1% DMSO in culture medium)
Procedure:
-
Cell Seeding:
-
Seed neurons in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the intended downstream assay.
-
Allow cells to adhere and grow according to standard protocols until they are ready for treatment.
-
-
Preparation of Treatment Medium:
-
On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.
-
Prepare the final treatment medium by diluting the 1 mM stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., for a 10 µM final concentration, add 10 µL of the 1 mM stock to 990 µL of medium).
-
Prepare a vehicle control medium by adding the equivalent volume of the DMSO/FBS mixture (used to prepare the stock) to the culture medium. The final DMSO concentration should be ≤ 0.1%.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the neurons.
-
Gently add the prepared treatment medium or vehicle control medium to the respective wells.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24 hours to 7 days).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various analyses, such as Western blotting, immunofluorescence, lipidomics, or functional assays.
-
Visualization of Pathways and Workflows
References
- 1. Nervonic Acid [zhybiotech.com]
- 2. nbinno.com [nbinno.com]
- 3. Nervonic Acid: essential nootropic for brain physiology - HAP BodyBrainSkin [hapbodybrainskin.com]
- 4. Nervonic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Nervonic Acid | Herbal Extracts - FocusHerb [focusherb.com]
- 8. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of very-long-chain fatty acids into sphingolipids of cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Lipidomics Approach to Track 15(Z)-Nervonyl Acetate Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA, 24:1n-9) is a very long-chain monounsaturated fatty acid that is highly enriched in the nervous system, particularly as a key component of sphingolipids in the myelin sheath.[1][2] Its deficiency has been linked to demyelinating disorders, making the metabolic fate of nervonic acid and its derivatives a critical area of research for potential therapeutic interventions. 15(Z)-Nervonyl acetate (B1210297), an esterified form of nervonic acid, is a compound of interest for supplementation studies due to its potential for improved stability and bioavailability. Upon administration, it is anticipated that esterases in the plasma and tissues rapidly hydrolyze the acetate group, releasing nervonic acid into circulation for subsequent metabolic incorporation.
This document provides a detailed guide for utilizing a lipidomics-based approach to track the metabolism of 15(Z)-Nervonyl acetate. It outlines the metabolic pathways, experimental protocols for sample analysis, and data interpretation to provide a comprehensive framework for researchers in neuroscience and drug development.
Metabolic Pathway of Nervonic Acid
Following the hydrolysis of this compound, the liberated nervonic acid is activated to Nervonyl-CoA. This activated form can then be incorporated into various complex lipid species, primarily sphingolipids and glycerophospholipids, through a series of enzymatic reactions. The major metabolic fates of nervonic acid are depicted in the signaling pathway diagram below.
References
Application Notes and Protocols for the Study of 15(Z)-Nervonyl Acetate in Myelin Formation
I. Application Notes
Introduction
Myelin is a lipid-rich sheath that insulates nerve axons, enabling rapid and efficient transmission of electrical impulses. Its formation and maintenance are critical for nervous system function, and its degradation leads to severe neurological disorders like multiple sclerosis (MS). The myelin sheath is predominantly composed of lipids (70-85%), with a significant portion being sphingolipids that contain very-long-chain fatty acids, such as Nervonic Acid (NA, 24:1 n-9).[1][2] Deficiencies in NA have been linked to demyelinating diseases.[2]
Acetate (B1210297) serves as a primary precursor for the synthesis of fatty acids and cholesterol in oligodendrocytes, the myelin-producing cells of the central nervous system (CNS). N-acetylaspartate (NAA), produced in neurons, is transported to oligodendrocytes where it is cleaved to provide a source of acetate for myelin lipid synthesis.[3]
15(Z)-Nervonyl acetate, as a derivative of nervonic acid, is hypothesized to influence myelin formation by:
-
Directly incorporating nervonic acid into myelin lipids.
-
Providing acetate as a precursor for the de novo synthesis of other fatty acids and cholesterol essential for myelination.
These application notes provide a framework for investigating the potential of this compound to promote oligodendrocyte differentiation, myelination, and remyelination.
Principle of Action
The underlying principle for studying this compound in myelin formation is its potential to serve as a dual-action pro-myelinating agent. By supplying both nervonic acid and an acetate group, it can support the synthesis of the complex lipid architecture of the myelin sheath. Research has shown that supplementation with fish oil rich in nervonic acid esters can enhance the synthesis of key myelin proteins such as Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP) by human oligodendrocyte precursor cells (hOPCs) in vitro.[4][5] Furthermore, studies on NAA have demonstrated that the availability of acetate is crucial for oligodendrocyte differentiation and myelin lipid production.[3]
Potential Research Applications
-
In Vitro Studies:
-
Assessing the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.
-
Quantifying the formation of myelin sheaths in co-cultures of oligodendrocytes and neurons.[6]
-
Investigating the underlying molecular mechanisms, including the activation of signaling pathways involved in lipid metabolism and cell differentiation.[1]
-
-
In Vivo Studies:
-
Evaluating the therapeutic potential of this compound in animal models of demyelination, such as Experimental Autoimmune Encephalomyelitis (EAE), the most common model for multiple sclerosis.[7]
-
Assessing the extent of remyelination and functional recovery following induced demyelination.
-
Analyzing changes in the lipid composition of myelin in treated animals using lipidomics.[8][9]
-
II. Quantitative Data Summary
The following tables summarize quantitative data from studies on Nervonic Acid and N-Acetylaspartate, which can serve as a benchmark for designing experiments with this compound.
Table 1: Effect of Nervonic Acid (NA) Treatment on EAE Mice
| Parameter | EAE Control Group | Low Dose NA (197 mg/kg) | Medium Dose NA (394 mg/kg) | High Dose NA (788 mg/kg) |
| Peak Clinical Score | ~3.5 | ~2.5 | ~2.0 | ~1.5 |
| TNF-α (pg/mL) | ~120 | ~90 | ~70 | ~50 |
| IL-10 (pg/mL) | ~40 | ~60 | ~80 | ~100 |
Data adapted from a study on the effects of Nervonic Acid in an EAE mouse model.[7] Clinical scores are on a scale of 0-5, where higher scores indicate greater disease severity. TNF-α is a pro-inflammatory cytokine, and IL-10 is an anti-inflammatory cytokine.
Table 2: Effect of N-Acetylaspartate (NAA) on Oligodendrocyte Differentiation
| NAA Concentration | % of MBP-positive Cells |
| Control (0 µM) | Baseline |
| 20 µM | Significant Increase |
| 200 µM | Peak Increase |
| 2 mM | Near Baseline |
Data conceptualized from a study on the effects of varying NAA concentrations on the differentiation of an oligodendrocyte cell line, as measured by the expression of Myelin Basic Protein (MBP).[3][10] This suggests a dose-dependent effect of acetate availability on oligodendrocyte maturation.
III. Experimental Protocols
Protocol 1: In Vitro Myelination Assay with Primary Oligodendrocytes
This protocol describes how to assess the effect of this compound on the differentiation of OPCs and the formation of myelin segments in a neuron-oligodendrocyte co-culture system.
A. Materials
-
Primary rat cortical neurons
-
Primary rat oligodendrocyte precursor cells (OPCs)
-
Neurobasal medium with B27 supplement
-
OPC proliferation medium (DMEM/F12, N2 supplement, PDGF-AA, FGF-2)
-
Oligodendrocyte differentiation medium (DMEM/F12, N2 supplement, T3)
-
This compound (dissolved in an appropriate vehicle, e.g., DMSO)
-
Primary antibodies: anti-MBP, anti-MOG, anti-Neurofilament
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
-
Microscopy imaging system
B. Experimental Workflow
-
Neuron Culture: Plate primary cortical neurons on poly-D-lysine coated coverslips and culture for 10-14 days to allow for axon growth.
-
OPC Co-culture: Add primary OPCs to the mature neuron culture.
-
Treatment: After 2-3 days, switch to oligodendrocyte differentiation medium and treat the co-cultures with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control.
-
Incubation: Culture for an additional 14-21 days, refreshing the medium and treatment every 2-3 days.
-
Immunofluorescence Staining: Fix the cells and perform immunocytochemistry for MBP (myelin sheath), MOG (mature oligodendrocytes), and Neurofilament (axons). Counterstain with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify myelination by measuring the length of MBP-positive segments co-localized with neurofilament-positive axons. Automated image analysis software can be used for high-throughput quantification.[11][12][13]
Protocol 2: In Vivo Remyelination Study in the EAE Mouse Model
This protocol outlines the procedure for evaluating the therapeutic efficacy of this compound in promoting remyelination in a mouse model of MS.
A. Materials
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound (formulated for in vivo administration, e.g., in corn oil)
-
Histology reagents (e.g., Luxol Fast Blue for myelin staining, anti-Iba1 for microglia)
B. Experimental Workflow
-
EAE Induction: Induce EAE in mice by immunization with MOG 35-55 peptide in CFA, followed by injections of pertussis toxin.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Treatment: Once mice develop clinical signs (e.g., score of 1-2), begin daily administration of this compound (e.g., 10, 50, 100 mg/kg) or vehicle control via oral gavage.[7][14]
-
Monitoring: Continue daily clinical scoring throughout the experiment (typically 21-30 days).
-
Histological Analysis: At the end of the study, perfuse the mice and collect spinal cord and brain tissue.
-
Myelin Staining: Perform Luxol Fast Blue staining on spinal cord sections to assess the extent of demyelination and remyelination.
-
Immunohistochemistry: Stain for markers of inflammation (e.g., Iba1 for microglia/macrophages) and oligodendrocytes to further characterize the effects of the treatment.
-
Data Analysis: Compare clinical scores, body weight, and histological measures between the treatment and control groups.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis pathway of Nervonic Acid and its incorporation into myelin.
Caption: Role of N-acetylaspartate (NAA) in supplying acetate for myelin lipid synthesis.
Caption: Workflow for the in vitro myelination assay.
Caption: Workflow for the in vivo EAE remyelination study.
References
- 1. mdpi.com [mdpi.com]
- 2. Nervonic acid and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation [mdpi.com]
- 4. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nervonic acid regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]
- 8. Lipidomics Profiling of Myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a central nervous system axonal myelination assay for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 15(Z)-Nervonyl Acetate in In Vitro Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 15(Z)-Nervonyl acetate (B1210297) in in vitro studies. Given its predicted high lipophilicity, this guide focuses on overcoming solubility challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 15(Z)-Nervonyl acetate and why is it difficult to dissolve in aqueous media?
This compound (CAS 1823102-39-1) is the acetate ester of nervonic acid, a very long-chain monounsaturated omega-9 fatty acid.[1][2][3] Its long 24-carbon chain makes it highly hydrophobic (lipophilic), leading to poor solubility in water-based solutions like cell culture media and buffers.[4] Direct addition of this compound to aqueous solutions will likely result in precipitation or the formation of an insoluble film, making it unavailable to cells in culture.
Q2: What is the recommended solvent for preparing a this compound stock solution?
For initial solubilization, a water-miscible organic solvent is required. The most commonly recommended solvents for lipophilic compounds in biological assays are:
-
Dimethyl sulfoxide (B87167) (DMSO)
Q3: I observed a precipitate after diluting my stock solution into the cell culture medium. What is happening and how can I fix it?
This common issue, often called "crashing out," occurs when the concentration of the organic solvent in the final medium is too low to keep the hydrophobic compound in solution. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most common reason for precipitation is that the final concentration of this compound exceeds its solubility limit in the aqueous medium. Try using a lower final concentration in your experiment.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, add the stock solution to a smaller volume of pre-warmed medium while vortexing to ensure rapid dispersion. This can prevent localized high concentrations that lead to precipitation.
-
Maintain a Minimum Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to aid solubility but remains below the cytotoxic level for your cells (typically ≤0.5% v/v).[6]
-
Use a Carrier Protein: For long-chain fatty acids, complexing with fatty acid-free bovine serum albumin (BSA) is a standard method to increase solubility and facilitate cellular uptake.[6][7] The fatty acid is pre-complexed with BSA before being added to the cell culture medium.
Q4: What is the maximum concentration of organic solvent my cells can tolerate?
The tolerance of cell lines to organic solvents like DMSO and ethanol varies. It is essential to perform a vehicle control experiment to determine the maximum solvent concentration that does not affect cell viability or the experimental endpoint. For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v).[6]
Q5: Should I be concerned about the biological effects of the solvent itself?
Yes. Organic solvents, even at low concentrations, can have biological effects on cells. Therefore, a "vehicle control" (cell culture medium containing the same final concentration of the solvent used to dissolve the this compound) must be included in all experiments. This allows you to distinguish the effects of the compound from those of the solvent.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Powder will not dissolve in DMSO or ethanol. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume to lower the concentration. Vortex vigorously. Gentle warming (to 37°C) may also help. |
| Stock solution is cloudy or has particulates. | The compound has not fully dissolved or may have degraded. | Filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent. |
| Precipitate forms immediately upon dilution into aqueous medium. | The final concentration of the compound is too high for the medium, or the solvent concentration is too low. | Lower the final concentration of this compound. Add the stock solution to pre-warmed medium while vortexing. Consider using a BSA-complexation method. |
| Cells in the vehicle control group show signs of stress or death. | The final concentration of the organic solvent is too high for the cell line. | Perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your specific cells. Ensure the final solvent concentration is below this limit. |
| Inconsistent results between experiments. | Incomplete solubilization or precipitation of the compound. | Prepare fresh working solutions for each experiment. Visually inspect for any precipitation before adding to cells. Ensure thorough mixing upon dilution. |
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table summarizes the solubility of its parent compound, nervonic acid, and its methyl ester, which can serve as a useful reference.
| Compound | Solvent | Approximate Solubility |
| Nervonic Acid | DMSO | ~20 mg/mL |
| Nervonic Acid | Ethanol | ~10 mg/mL |
| Nervonic Acid Methyl Ester | DMSO | 20 mg/mL |
| Nervonic Acid Methyl Ester | Ethanol | 100 mg/mL |
Note: This data is for related compounds and should be used as a guideline. It is recommended to perform your own solubility tests for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.95 mg of this compound (10 mmol/L * 1 L/1000 mL * 394.67 g/mol * 1000 mg/g = 3.95 mg/mL).
-
Weighing: Carefully weigh out 3.95 mg of this compound into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thaw: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Calculation: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution:
-
(10 mM * V1) = (10 µM * 10 mL)
-
(10,000 µM * V1) = (10 µM * 10 mL)
-
V1 = 0.01 mL or 10 µL
-
The final DMSO concentration will be 0.1% (10 µL / 10,000 µL).
-
-
Dilution: Add the required volume of pre-warmed medium to a sterile tube. While gently vortexing the medium, add the calculated volume of the stock solution dropwise. This ensures rapid and uniform mixing.
-
Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the concentration is likely too high.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL in the example above) to an equivalent volume of cell culture medium (10 mL).
-
Application: Use the freshly prepared working solutions for your in vitro assay immediately.
Visualizations
Caption: Experimental workflow for solubilizing and applying this compound in cell-based assays.
Caption: Putative signaling pathway for this compound based on nervonic acid's known effects.
References
- 1. larodan.com [larodan.com]
- 2. This compound | 1823102-39-1 | INDOFINE Chemical Company [indofinechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. stratech.co.uk [stratech.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indofinechemical.com [indofinechemical.com]
Preventing 15(Z)-Nervonyl acetate degradation in experimental solutions
Welcome to the technical support center for 15(Z)-Nervonyl Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 15(Z)-Nervonyl Acetate in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the acetate ester of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. Nervonic acid is a key component of myelin, the protective sheath surrounding nerve fibers. The stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of interfering byproducts.
Q2: What are the primary pathways of degradation for this compound in experimental solutions?
The two main degradation pathways for this compound, like other unsaturated fatty acid esters, are:
-
Oxidation: The double bond in the nervonyl moiety is susceptible to attack by oxygen, leading to the formation of peroxides, aldehydes, and other reactive species. This process can be initiated by exposure to air, light, and trace metal ions.
-
Hydrolysis: The ester linkage can be cleaved by water, a process that can be catalyzed by acids or bases, resulting in the formation of nervonic acid and acetic acid.
Q3: What are the general recommendations for storing this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or below.
-
Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
-
Container: Use glass vials with Teflon-lined caps. Avoid plastic containers as they can leach impurities that may catalyze degradation.
-
Form: If possible, store as a solid. If in solution, use a non-polar organic solvent and keep the concentration high to minimize interactions with trace impurities.
Q4: Can I use antioxidants to protect this compound from degradation?
Yes, the use of antioxidants is recommended, especially for long-term storage or when the experimental conditions are harsh. Common antioxidants for lipids include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tocopherols (Vitamin E)
The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with your experiment.
Q5: How does pH affect the stability of this compound in aqueous solutions?
The ester linkage of this compound is susceptible to acid- and base-catalyzed hydrolysis. Therefore, it is most stable at a neutral pH (around 7). Extreme pH values should be avoided. If your experiment requires acidic or basic conditions, the time of exposure should be minimized, and the temperature should be kept as low as possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experimental solutions.
Problem 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | 1. Verify the storage conditions of your stock solution (temperature, inert atmosphere). 2. Prepare a fresh stock solution from a new vial of solid compound. 3. Analyze the purity of your stock solution using an appropriate analytical method (see Experimental Protocols). |
| Degradation in the experimental medium. | 1. Minimize the time the compound is in the aqueous experimental medium before use. 2. Consider the pH of your medium. Adjust to neutral if possible. 3. Add a suitable antioxidant to the medium, if compatible with your experimental system. |
| Oxidation during handling. | 1. Avoid vigorous vortexing or shaking which can introduce oxygen. 2. Use de-gassed solvents and buffers. 3. Handle the compound and solutions under an inert gas atmosphere whenever possible. |
Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC).
| Possible Cause | Troubleshooting Step |
| Oxidative degradation. | 1. Compare the chromatogram of a freshly prepared sample with an older one. Look for the appearance of new, more polar peaks. 2. Implement stricter anaerobic handling and storage procedures. 3. Consider adding an antioxidant to your sample preparation workflow. |
| Hydrolysis. | 1. Check the pH of your sample and mobile phase. 2. Look for peaks corresponding to nervonic acid and acetic acid. 3. Ensure your solvents are anhydrous if the experimental design allows. |
| Contamination from plasticware. | 1. Use glass or polypropylene (B1209903) labware. Avoid polystyrene, as plasticizers can leach into organic solvents. 2. Rinse all glassware thoroughly with a high-purity solvent before use. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a method to assess the stability of this compound under specific experimental conditions.
1. Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, DMSO, cell culture medium)
-
Antioxidant (optional, e.g., BHT)
-
Glass vials with Teflon-lined caps
-
HPLC-ELSD or GC-MS system
2. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
If testing an antioxidant, prepare a parallel stock solution containing the antioxidant at the desired concentration.
-
Aliquot the solution(s) into several glass vials, purge with an inert gas (e.g., argon), and seal tightly.
-
Store the vials under the desired experimental conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
-
Immediately analyze the sample using a validated HPLC-ELSD or GC-MS method to quantify the remaining this compound.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Quantitative Data Summary (Example):
| Condition | Time (hours) | This compound Concentration (µg/mL) | % Degradation |
| Control (4°C, dark, N2) | 0 | 100.2 | 0.0 |
| 24 | 99.8 | 0.4 | |
| 48 | 99.5 | 0.7 | |
| 72 | 99.1 | 1.1 | |
| Room Temp (25°C, light, air) | 0 | 100.1 | 0.0 |
| 24 | 85.3 | 14.8 | |
| 48 | 72.1 | 28.0 | |
| 72 | 60.5 | 39.6 | |
| Room Temp with BHT (0.01%) | 0 | 100.3 | 0.0 |
| 24 | 98.7 | 1.6 | |
| 48 | 97.2 | 3.1 | |
| 72 | 95.8 | 4.5 |
Protocol 2: Quantification of this compound by HPLC-ELSD
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light-Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v)
-
Mobile Phase B: Isopropanol
-
Gradient: 100% A to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 L/min
4. Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
5. Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the log of the peak area versus the log of the concentration.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Technical Support Center: Optimizing 15(Z)-Nervonyl Acetate Dosage for Cell Culture Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using 15(Z)-Nervonyl acetate (B1210297) in cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you determine the optimal dosage for your specific cell type and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is 15(Z)-Nervonyl acetate and what is its role in cell culture?
A1: this compound is an ester form of nervonic acid, a monounsaturated very long-chain fatty acid. Nervonic acid is known to be a key component of myelin in the central nervous system.[1] In cell culture, it and its derivatives are often used to study neuronal development, myelination, and cellular lipid metabolism.[1] The acetate form may offer different solubility and uptake characteristics compared to the free fatty acid.
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: There is limited specific literature on this compound. However, studies using its parent compound, nervonic acid, on adipose-derived mesenchymal stem cells have explored concentrations ranging from 40 µM to 280 µM.[2] For a new cell line, it is recommended to start with a broad range (e.g., 10 µM to 300 µM) to determine the optimal concentration.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its lipid nature, this compound has poor solubility in aqueous media.[3][4] A stock solution should be prepared in a solvent like 100% DMSO or ethanol (B145695).[2][3] It is crucial to ensure the final solvent concentration in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Do I need to complex this compound with Bovine Serum Albumin (BSA)?
A4: Complexing fatty acids with fatty acid-free BSA is a common method to enhance their solubility and facilitate their delivery to cells in culture.[3][5] This mimics the physiological transport of fatty acids in the bloodstream.[5] Whether this is necessary depends on your cell type and experimental conditions. It is recommended to test both complexed and uncomplexed forms during initial optimization experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in media after adding this compound. | - The concentration of the compound is too high for its solubility in the media. - The final solvent concentration is too high, causing the compound to fall out of solution. - The stock solution was not properly mixed with the media. | - Lower the working concentration of this compound. - Prepare a new stock solution at a lower concentration to reduce the volume of solvent added to the media. - Complex the this compound with fatty acid-free BSA.[3][5] - When diluting the stock, add it dropwise to the media while vortexing or swirling gently to ensure proper mixing. |
| High levels of cell death or cytotoxicity observed. | - The concentration of this compound is too high, leading to lipotoxicity.[] - The concentration of the solvent (e.g., DMSO, ethanol) in the final culture medium is toxic to the cells. - The compound has degraded. | - Perform a dose-response experiment to determine the cytotoxic threshold. - Ensure the final solvent concentration is below the toxic level for your specific cell line (typically <0.1%). - Store the stock solution at -20°C or lower and protect it from light and repeated freeze-thaw cycles. |
| No observable effect on the cells. | - The concentration of this compound is too low. - The incubation time is not sufficient to elicit a response. - The compound is not being taken up by the cells. | - Increase the concentration of this compound. - Perform a time-course experiment to identify the optimal incubation period. - Try complexing the compound with fatty acid-free BSA to improve cellular uptake.[3][5] |
| Inconsistent or not reproducible results. | - Incomplete dissolution of the stock solution. - Precipitation of the compound in the culture media over time. - Variability in the preparation of the this compound-BSA complex. | - Ensure the stock solution is completely dissolved before each use. - Visually inspect the culture media for any signs of precipitation during the experiment. - Standardize the protocol for preparing the BSA complex, ensuring consistent molar ratios and incubation times. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution for dilution into cell culture media.
-
Materials:
-
This compound powder
-
100% DMSO or Ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Dose-Response Experiment for Cytotoxicity
-
Objective: To determine the optimal, non-toxic concentration range of this compound.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400 µM). Include a vehicle control (medium with the same final concentration of solvent).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Plot cell viability against the concentration of this compound to determine the EC50 (half-maximal effective concentration) and the optimal non-toxic concentration range.
-
| Parameter | Example Values for Dose-Response Study |
| Cell Line | SH-SY5Y (human neuroblastoma) |
| Seeding Density | 1 x 10^4 cells/well |
| Concentration Range | 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM, 400 µM |
| Solvent Control | 0.1% DMSO |
| Incubation Time | 48 hours |
| Viability Assay | MTT Assay |
Visualizations
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Hypothetical signaling pathway for this compound in a neuronal cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Nervonic acid improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 15(Z)-Nervonyl Acetate
Welcome to the technical support center for the synthesis of 15(Z)-Nervonyl Acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the synthesis of this long-chain unsaturated acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 15(Z)-Nervonyl Acetate?
A1: The main challenges in the synthesis of this compound revolve around three key areas:
-
Stereoselective formation of the (Z)-double bond: Achieving high selectivity for the cis isomer at the C15 position is crucial. Common methods like the Wittig reaction can sometimes lead to mixtures of (E) and (Z) isomers.
-
Handling long-chain aliphatic compounds: The nonpolar nature of the C24 backbone leads to challenges in solubility, purification, and handling. These compounds have a tendency to be waxy solids or oils, making precise measurements and transfers difficult.
-
Purification of the final product: Separating the desired this compound from starting materials, byproducts (like triphenylphosphine (B44618) oxide from a Wittig reaction), and any (E)-isomer can be challenging due to their similar polarities.
Q2: Which synthetic route is recommended for obtaining high (Z)-selectivity?
A2: A Wittig reaction using a non-stabilized ylide is a common and effective method for generating the (Z)-alkene with high stereoselectivity. An alternative approach is the semi-hydrogenation of a corresponding alkyne using a poisoned catalyst like Lindlar's catalyst, which also affords the cis-alkene.
Q3: I am observing a low yield in my Wittig reaction. What are the common causes?
A3: Low yields in Wittig reactions, especially with long-chain aliphatic aldehydes, can be attributed to several factors. Incomplete ylide formation is a primary suspect; ensure your base is strong enough and the reaction is performed under strictly anhydrous conditions. Steric hindrance from the long alkyl chains can also slow down the reaction. Solubility issues of the phosphonium (B103445) salt or the ylide in the reaction solvent can also be a significant factor. Consider using a cosolvent or a different solvent system to improve solubility.
Q4: How can I effectively remove triphenylphosphine oxide from my reaction mixture?
A4: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely. Several methods can be employed:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent can leave the triphenylphosphine oxide behind in the mother liquor.
-
Chromatography: Flash column chromatography is often effective. A non-polar eluent system will typically elute the desired long-chain alkene before the more polar triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane (B92381) or diethyl ether by cooling the solution.
Q5: What is the best method for the final acetylation of nervonyl alcohol?
A5: The acetylation of nervonyl alcohol can be efficiently carried out using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These reactions are generally high-yielding and proceed under mild conditions. Using an excess of the acetylating agent can help drive the reaction to completion.
Troubleshooting Guides
Challenge 1: Low (Z)-Selectivity in the Wittig Reaction
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of (E)-isomer observed by NMR or GC-MS. | The ylide used may have some stabilizing character. | Ensure the use of a non-stabilized ylide (e.g., prepared from an alkyltriphenylphosphonium halide). |
| Reaction conditions favor equilibration to the more stable (E)-isomer. | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and use aprotic solvents like THF or diethyl ether. Avoid the presence of lithium salts which can sometimes reduce Z-selectivity. | |
| The aldehyde is sterically hindered, slowing the reaction and allowing for side reactions. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction with specific reagents designed for Z-selectivity, such as the Still-Gennari modification. |
Challenge 2: Low Yield in the Reduction of Nervonic Acid
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the carboxylic acid to the alcohol. | Insufficient reducing agent (e.g., LiAlH₄). | Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to account for the deprotonation of the carboxylic acid proton and the reduction. |
| Formation of insoluble aluminum salts that trap the product. | During the workup, use a standard procedure (e.g., Fieser workup with sequential addition of water, NaOH solution, and more water) to precipitate the aluminum salts as a granular solid that can be easily filtered off. | |
| Low solubility of the lithium carboxylate salt intermediate. | Perform the reaction in a higher-boiling solvent like THF to ensure all intermediates remain in solution. |
Challenge 3: Incomplete Acetylation of Nervonyl Alcohol
| Symptom | Possible Cause | Suggested Solution | | Presence of starting alcohol in the final product. | Insufficient acetylating agent or base. | Use a molar excess (1.5-2 equivalents) of both the acetylating agent (acetyl chloride or acetic anhydride) and the base (e.g., pyridine). | | | Steric hindrance around the hydroxyl group. | Increase the reaction time and/or temperature. Ensure the reaction is monitored by TLC until the starting material is consumed. | | | Hydrolysis of the product during workup. | Ensure the workup is performed under anhydrous or near-anhydrous conditions until the excess acetylating agent is quenched. Use a non-aqueous workup if possible. |
Experimental Protocols
A plausible synthetic route to this compound is a three-step process:
-
Wittig reaction to form the C24 (Z)-alkene backbone with a terminal carboxylic acid (Nervonic Acid).
-
Reduction of the carboxylic acid to the primary alcohol (Nervonyl Alcohol).
-
Esterification of the alcohol to the final acetate product.
Step 1: Synthesis of (15Z)-Tetracosenoic Acid (Nervonic Acid) via Wittig Reaction
This protocol describes the reaction between nonanal (B32974) and (15-carboxypentadecyl)triphenylphosphonium bromide.
Materials:
-
(15-Carboxypentadecyl)triphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Nonanal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous DMSO to the flask and heat the mixture to 70-75 °C for about 45 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting dimsyl sodium solution to room temperature.
-
In a separate flask, dissolve (15-carboxypentadecyl)triphenylphosphonium bromide (1.0 equivalent) in anhydrous DMSO and add this solution dropwise to the dimsyl sodium solution. Stir the resulting deep red ylide solution for 30 minutes.
-
Dissolve nonanal (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into ice-water and acidify to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford (15Z)-tetracosenoic acid.
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
Step 2: Synthesis of (15Z)-Tetracosen-1-ol (Nervonyl Alcohol)
Materials:
-
(15Z)-Tetracosenoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or a standard Fieser workup
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (2.0 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate flask, dissolve (15Z)-tetracosenoic acid (1.0 equivalent) in anhydrous THF.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Slowly add the solution of (15Z)-tetracosenoic acid to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the weight of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield (15Z)-tetracosen-1-ol as a waxy solid. The product is often of sufficient purity for the next step without further purification.
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 4 hours (reflux) |
| Temperature | Reflux |
Step 3: Synthesis of this compound
Materials:
-
(15Z)-Tetracosen-1-ol
-
Acetyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (15Z)-tetracosen-1-ol (1.0 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil or low-melting solid.
| Parameter | Value |
| Typical Yield | 90-98% |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
Visualizations
Minimizing off-target effects of 15(Z)-Nervonyl acetate in experiments
Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the off-target effects of 15(Z)-Nervonyl acetate (B1210297) in experimental settings. Due to the limited publicly available data on the specific off-target profile of 15(Z)-Nervonyl acetate, this document focuses on established principles and generalizable protocols for characterizing and mitigating off-target activities of novel bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target activity.[1] Furthermore, off-target effects can result in cellular toxicity or other confounding biological responses that obscure the true function of the compound under investigation.[1]
Q2: I am observing an unexpected phenotype in my cell-based assay after treatment with this compound. How can I begin to determine if this is an on-target or off-target effect?
A2: Differentiating between on-target and off-target effects is a critical step in compound validation. A multi-faceted approach is recommended:
-
Dose-Response Analysis: Off-target effects are often concentration-dependent.[2] Generate dose-response curves for both the intended on-target effect and the unexpected phenotype. A significant separation in the potency (EC50 or IC50) between the two effects may suggest an off-target interaction at higher concentrations.
-
Use of Controls: Employ a structurally similar but biologically inactive analog of this compound as a negative control. If this analog recapitulates the unexpected phenotype, it strongly indicates an off-target effect.
-
Target Engagement Assays: Confirm that this compound is interacting with its intended target within your experimental system at the concentrations being used. Techniques like cellular thermal shift assay (CETSA) can be valuable for this purpose.
Q3: What proactive strategies can I implement in my experimental design to minimize the risk of off-target effects from the outset?
A3: A well-considered experimental design is the most effective way to minimize the impact of off-target effects.
-
Use the Lowest Effective Concentration: Once the dose-response for the on-target activity is established, use the lowest concentration of this compound that produces a robust and reproducible on-target effect.
-
In Silico Profiling: Before beginning wet-lab experiments, use computational tools to predict potential off-target interactions based on the chemical structure of this compound.[1] This can provide a list of potential off-targets to be mindful of.
-
Orthogonal Approaches: Use a second, structurally distinct compound that is known to modulate the same intended target. If both compounds produce the same phenotype, it strengthens the evidence for an on-target mechanism.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| High cellular toxicity at concentrations required for on-target effect. | The compound may be interacting with essential cellular machinery or signaling pathways in an off-target manner. | Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the therapeutic window. Use concentrations well below the toxic threshold. |
| Experimental results are inconsistent or not reproducible. | Off-target effects may be sensitive to minor variations in experimental conditions (e.g., cell density, serum concentration). | Standardize all experimental parameters. Perform a time-course experiment to observe the kinetics of both on-target and potential off-target effects. |
| The observed phenotype does not align with the known biology of the intended target. | The phenotype is likely driven by an unknown off-target interaction. | Initiate target deconvolution studies. Consider techniques such as chemical proteomics or genetic approaches (e.g., CRISPR/Cas9 screening) to identify the off-target protein(s). |
Quantitative Data Summary
As specific binding data for this compound is not widely available, the following tables present hypothetical data to illustrate the principles of on-target versus off-target activity.
Table 1: Hypothetical Binding Affinity and Potency
| Target | Binding Affinity (Kd) | Functional Potency (IC50) | Notes |
| Intended Target: Protein X | 50 nM | 100 nM | High affinity and potency for the desired target. |
| Off-Target 1: Kinase Y | 1.5 µM | 5 µM | Significantly lower affinity and potency. Off-target effects may appear at concentrations >1 µM. |
| Off-Target 2: GPCR Z | 8 µM | 20 µM | Low affinity and potency. Unlikely to be a significant issue at typical experimental concentrations. |
Table 2: Sample Dose-Response Data for On-Target vs. Off-Target Phenotype
| Concentration (nM) | On-Target Activity (% Inhibition) | Off-Target Phenotype (% Effect) |
| 1 | 5 | 0 |
| 10 | 25 | 2 |
| 100 | 52 | 8 |
| 1000 (1 µM) | 95 | 45 |
| 10000 (10 µM) | 98 | 92 |
Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell-Based Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The concentration range should bracket the expected EC50/IC50.
-
Treatment: Add the compound dilutions to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a duration appropriate for the biological readout.
-
Assay: Perform the primary assay to measure the on-target effect (e.g., ELISA, qPCR, or a functional assay).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50/IC50.
Protocol 2: Western Blotting to Investigate Off-Target Signaling
-
Cell Treatment: Plate cells and treat with this compound at various concentrations (e.g., 1x, 10x, and 100x the on-target IC50) and for different time points. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in suspected off-target pathways (e.g., phospho-Akt, phospho-ERK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Analyze changes in protein phosphorylation or expression levels relative to controls.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Hypothetical signaling pathways for this compound.
Caption: Relationship between concentration and biological effects.
References
Stability testing of 15(Z)-Nervonyl acetate under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 15(Z)-Nervonyl acetate (B1210297) under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 15(Z)-Nervonyl acetate?
A1: As an unsaturated fatty acid ester, this compound is primarily susceptible to two main degradation pathways:
-
Oxidative Degradation: The presence of a double bond in the nervonyl chain makes it prone to oxidation. This can be initiated by exposure to oxygen, light, heat, or the presence of metal ions. Oxidation can lead to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.
-
Hydrolysis: The ester linkage in this compound can be hydrolyzed, breaking the molecule into nervonic acid and acetic acid. This reaction is typically catalyzed by acidic or basic conditions and can be accelerated by increased temperature and the presence of water.[1]
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under conditions that protect it from oxidation and hydrolysis. It is recommended to store the compound at -20°C or lower.[2] The container should be tightly sealed, and for long-term storage, it is advisable to purge the container with an inert gas like nitrogen or argon to remove oxygen.[2] Protecting the compound from light by using amber vials or storing it in the dark is also crucial.[2]
Q3: How can I monitor the stability of my this compound samples over time?
A3: A stability-indicating analytical method is essential for monitoring the degradation of this compound. A common approach is to use a chromatographic method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the parent compound and detect any degradation products.[3][4][5] High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be employed. The method should be validated to ensure it can separate the intact this compound from its potential degradants.
Q4: I am observing a rapid loss of purity in my this compound sample. What could be the cause?
A4: Rapid purity loss is likely due to suboptimal storage or handling. Common causes include:
-
Exposure to Air: The presence of oxygen can accelerate oxidative degradation.
-
Exposure to Light: UV light can initiate and promote oxidation.
-
Temperature Fluctuations: Frequent freeze-thaw cycles can compromise stability.[2]
-
Presence of Contaminants: Metal ions or other impurities can act as catalysts for degradation.
-
Inappropriate Solvent: If the compound is in solution, the solvent should be of high purity and free of peroxides.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Problem: During chromatographic analysis (GC or HPLC) of a stored this compound sample, new, unexpected peaks appear that were not present in the initial analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Confirm Identity: Use GC-MS to identify the new peaks. Common oxidation products include aldehydes, ketones, and shorter-chain fatty acid esters. 2. Review Storage: Ensure the sample was stored under an inert atmosphere (nitrogen or argon) and protected from light. 3. Check for Contaminants: Analyze the storage container and any solvents used for the presence of metal ions or other pro-oxidants. |
| Hydrolytic Degradation | 1. Confirm Identity: Look for a peak corresponding to nervonic acid (or its methyl ester if derivatized for GC). 2. Check for Moisture: Ensure the storage container was properly sealed to prevent moisture ingress. 3. pH of Solution: If the sample is in solution, check the pH. Acidic or basic conditions will accelerate hydrolysis. |
| Isomerization | The Z (cis) configuration of the double bond could potentially isomerize to the E (trans) configuration, especially under thermal stress. Use a chromatographic method capable of separating geometric isomers to investigate this possibility. |
Issue 2: Inconsistent Results Between Replicates
Problem: Replicate injections of the same stored sample in the chromatograph show significant variation in the peak area or concentration of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Heterogeneity | If degradation is occurring, the sample may no longer be homogeneous. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. |
| Ongoing Degradation | The sample may be degrading in real-time on the benchtop or in the autosampler. Minimize the time the sample is exposed to ambient conditions before analysis. |
| Analytical Method Variability | Review the precision of your analytical method. If the method is not robust, small variations in sample preparation or instrument conditions can lead to inconsistent results. |
Data Presentation: Illustrative Stability Data
The following tables provide an example of how to present stability data for this compound under different storage conditions. Note: This is illustrative data and does not represent actual experimental results.
Table 1: Stability of this compound at Different Temperatures
| Time (Months) | Purity (%) at -20°C (Protected from Light, under N₂) | Purity (%) at 4°C (Protected from Light) | Purity (%) at 25°C / 60% RH (Exposed to Air and Light) |
| 0 | 99.8 | 99.8 | 99.8 |
| 1 | 99.7 | 99.2 | 95.1 |
| 3 | 99.6 | 98.1 | 88.5 |
| 6 | 99.5 | 96.5 | 79.3 |
| 12 | 99.3 | 93.2 | 65.7 |
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Purity of this compound (%) | Major Degradation Products Identified |
| 0.1 M HCl at 60°C | 24 hours | 85.2 | Nervonic Acid, Acetic Acid |
| 0.1 M NaOH at 60°C | 8 hours | 78.9 | Nervonic Acid, Acetic Acid |
| 10% H₂O₂ at 25°C | 48 hours | 72.4 | Various Oxidative Degradants |
| Heat (80°C) | 72 hours | 92.1 | Isomers, Minor Oxidative Degradants |
| Photostability (ICH Q1B) | 1.2 million lux hours | 89.7 | Oxidative Degradants |
Experimental Protocols
Protocol 1: Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended and accelerated storage conditions over an extended period.
Methodology:
-
Sample Preparation: Aliquot this compound into amber glass vials. For the recommended storage condition, purge the vials with nitrogen before sealing.
-
Storage Conditions:
-
-20°C ± 5°C (in the dark, under nitrogen)
-
4°C ± 2°C (in the dark)
-
25°C ± 2°C / 60% RH ± 5% RH (exposed to light and air)
-
-
Time Points: Pull samples for analysis at 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
Analysis: At each time point, analyze the samples in triplicate using a validated stability-indicating GC-FID method.
-
Data Evaluation: Calculate the mean purity of this compound at each time point and for each storage condition. Identify and quantify any degradation products.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[1][6][7]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable organic solvent and add 0.1 M HCl. Heat the solution at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable organic solvent and add 0.1 M NaOH. Heat the solution at 60°C and sample at various time points. Neutralize the samples before analysis.
-
Oxidation: Dissolve this compound in a suitable solvent and add 10% hydrogen peroxide. Keep the solution at room temperature and sample at various time points.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C. Sample at various time points.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Analysis: Analyze all stressed samples using GC-MS to identify the degradation products and a validated GC-FID or HPLC method to quantify the loss of the parent compound.
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: Troubleshooting logic for identifying unknown peaks in a chromatogram.
References
- 1. researchgate.net [researchgate.net]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. sgs.com [sgs.com]
Refining extraction methods for 15(Z)-Nervonyl acetate from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 15(Z)-Nervonyl acetate (B1210297) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting 15(Z)-Nervonyl acetate?
A1: The primary challenges in extracting lipid esters like this compound from biological samples include:
-
Low Recovery/Yield: Due to its lipophilic nature, incomplete extraction from the tissue matrix is common. The choice of solvent system is critical to efficiently solubilize the target molecule while disrupting its association with cellular structures.[1]
-
Sample Degradation: Endogenous enzymes like lipases and esterases can degrade the target analyte.[2] Additionally, the unsaturated bond in the nervonyl moiety is susceptible to oxidation.[3]
-
Co-extraction of Contaminants: Other lipids and non-lipid molecules are often co-extracted, which can interfere with downstream analysis and quantification.[2]
-
Phase Partitioning Issues: In biphasic extraction systems (e.g., Folch method), highly hydrophilic or lipophilic lipids may partition into the undesired phase, leading to losses.[2]
Q2: Which solvent system is best for extracting this compound?
A2: There is no single "best" solvent, as the optimal choice depends on the sample matrix and the desired purity. However, biphasic solvent systems are standard for total lipid extraction.[3][4]
-
Chloroform (B151607)/Methanol (B129727)/Water (Folch or Bligh-Dyer methods): These are considered the "gold standards" for comprehensive lipid extraction. They effectively disrupt protein-lipid complexes and solubilize a wide range of lipids.[1][3]
-
Methyl-tert-butyl ether (MTBE): This is a safer alternative to chloroform and can be effective. However, studies have shown that MTBE-based methods can result in lower recovery of some polar lipids, which may not be a major concern for the relatively non-polar nervonyl acetate.[3]
Q3: How can I prevent the degradation of my sample during extraction?
A3: Preventing degradation is crucial for accurate quantification.[2] Key strategies include:
-
Immediate Processing or Snap-Freezing: Process fresh tissue immediately or snap-freeze it in liquid nitrogen and store at -80°C to halt enzymatic activity.
-
Use of Antioxidants: Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents can prevent the oxidation of the double bond in the nervonyl chain.[3]
-
Solvent Deactivation of Enzymes: Using organic solvents like methanol or isopropanol (B130326) in the initial step helps to denature and deactivate lipolytic enzymes.[2]
-
Work on Ice: Keeping samples and extracts cold throughout the procedure slows down enzymatic and chemical degradation processes.
Q4: My downstream analysis (e.g., LC-MS) shows many interfering peaks. How can I improve the purity of my extract?
A4: Improving purity often requires additional clean-up steps after the initial extraction.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique to separate lipids based on their polarity. A silica (B1680970) or reversed-phase cartridge can be used to isolate the non-polar ester fraction containing nervonyl acetate from more polar contaminants.
-
Urea Inclusion/Complexation: This method is particularly effective for separating saturated and monounsaturated fatty acid derivatives from polyunsaturated ones. While more commonly used for fatty acids, it can be adapted for their esters.[5][6]
-
Low-Temperature Crystallization: This technique can be used to enrich for specific fatty acid esters by exploiting differences in their melting points and solubility at low temperatures.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized using a mechanical disruptor (e.g., bead beater, rotor-stator) to allow for complete solvent penetration. |
| Inappropriate solvent system. | The polarity of the solvent may be incorrect. For a non-polar lipid ester, ensure a sufficient proportion of a non-polar solvent like chloroform or MTBE. Consider testing different ratios in your solvent mixture.[4] | |
| Insufficient extraction time or mixing. | Increase the incubation time with the solvent and ensure vigorous mixing (e.g., vortexing, shaking) to facilitate the transfer of the lipid into the solvent phase. | |
| Poor Reproducibility Between Replicates | Inconsistent sample homogenization. | Standardize the homogenization procedure (time, speed, sample-to-bead/solvent ratio). |
| Sample degradation. | Ensure all samples are treated identically. Add antioxidants to the extraction solvent and keep samples on ice.[3] Faulty storage or inappropriate extraction conditions can lead to variable degradation.[2] | |
| Phase separation issues. | Ensure the final solvent ratios for phase separation are precise. Centrifuge at a consistent speed and temperature to ensure a clean interface. | |
| Evidence of Sample Oxidation (e.g., extra peaks in MS) | Exposure to air and heat during processing. | Minimize exposure to air by working quickly and, if possible, under a nitrogen atmosphere. Avoid high temperatures during solvent evaporation. Add BHT or another antioxidant to your solvents.[3] |
| Contaminants in solvents. | Use high-purity (e.g., HPLC or MS-grade) solvents, as low-level contaminants can cause artifacts.[8] | |
| Aqueous Phase Contamination in Final Organic Extract | Incomplete phase separation. | After centrifugation, carefully aspirate the upper aqueous phase, leaving the lower organic phase undisturbed. It can be helpful to leave a small amount of the organic layer behind to avoid aspirating the interface. |
| High concentration of detergents or salts in the sample buffer. | If possible, minimize detergents in the initial sample. A wash step of the final organic phase with a synthetic upper phase (e.g., 4:1 Methanol:Water) can help remove water-soluble contaminants. |
Quantitative Data Summary
The choice of extraction method significantly impacts the recovery of different lipid classes. While data for this compound is not specifically available, the recovery of analogous lipid structures can provide valuable guidance.
Table 1: Comparison of Average Lipid Class Recoveries for Different Extraction Methods
| Lipid Class | Folch Method (%) | BUME Method (%) | MTBE Method (%) |
| Triacylglycerols (TG) | ~95 | ~98 | ~95 |
| Cholesteryl Esters (CE) | ~100 | ~100 | ~100 |
| Phosphatidylcholines (PC) | ~90 | ~95 | ~85 |
| Lysophosphatidylcholines (LPC) | ~90 | ~98 | ~50 |
| Sphingomyelins (SM) | ~90 | ~100 | ~80 |
| Data synthesized from a study on mouse tissue lipidome analysis.[3] As a neutral lipid ester, this compound recovery would be expected to parallel that of TGs and CEs. |
Table 2: Purity of Nervonic Acid (NA) after Enrichment Steps
| Enrichment Method | Initial NA Content (%) | Final NA Content (%) |
| Urea Complexation | ~3 | ~14.1 |
| Low-Temperature Crystallization | ~3 | ~19.7 |
| Combined Urea & Crystallization | ~3 | ~40.2 |
| Data from a study on Xanthoceras sorbifolium Bunge seed oil.[6][7] This demonstrates the potential of post-extraction purification for enriching the target molecule. |
Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction
This protocol is designed for the general extraction of total lipids, including this compound, from soft biological tissue.
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a chemical-resistant homogenization tube.
-
Add 3 mL of a 2:1 (v/v) Chloroform:Methanol solution. For protection against oxidation, this solution should be prepared fresh with 0.01% BHT.
-
Homogenize thoroughly using a mechanical homogenizer until no visible tissue fragments remain.
-
-
Extraction:
-
Incubate the homogenate for 1 hour at room temperature with constant agitation.
-
Add 0.6 mL of 0.9% NaCl solution to the tube. This will induce phase separation.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.
-
-
Collection:
-
Carefully penetrate the upper layer with a glass Pasteur pipette and collect the lower chloroform phase.
-
Transfer the chloroform phase to a new glass tube.
-
-
Drying:
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane, isopropanol) for downstream analysis.
-
Protocol 2: Post-Extraction Enrichment by Low-Temperature Crystallization
This protocol can be applied to the total lipid extract obtained from Protocol 1 to enrich for very-long-chain fatty acid esters like nervonyl acetate.[6][7]
-
Dissolution:
-
Dissolve the dried lipid extract in 5 volumes of acetone (B3395972) (e.g., 100 mg of lipid in 500 µL of acetone).
-
-
Crystallization:
-
Incubate the solution at -20°C for 24 hours. Saturated and some monounsaturated lipids with higher melting points will precipitate.
-
-
Filtration:
-
While cold, rapidly filter the solution through a pre-chilled filter paper or centrifuge at a low speed (~1,000 x g) at -20°C.
-
The filtrate contains the enriched fraction of nervonyl acetate, while the precipitate contains more saturated lipids.
-
-
Solvent Removal:
-
Evaporate the acetone from the filtrate under a stream of nitrogen.
-
The resulting lipid residue is the enriched sample ready for analysis.
-
Visualizations
Caption: Workflow for total lipid extraction using a modified Folch method.
Caption: Troubleshooting decision tree for low extraction yield.
References
- 1. [PDF] Advances in Lipid Extraction Methods—A Review | Semantic Scholar [semanticscholar.org]
- 2. aocs.org [aocs.org]
- 3. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Study on the Extraction of Nervonic Acid from the Oil of Xanthoceras sorbifolium Bunge Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
15(Z)-Nervonyl Acetate vs. Nervonic Acid: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 15(Z)-Nervonyl acetate (B1210297) and its parent compound, nervonic acid. While direct experimental data for 15(Z)-Nervonyl acetate is limited, this document synthesizes the extensive research on nervonic acid and evaluates the potential biological effects of its acetate ester based on established principles of pharmacology and lipid metabolism.
Introduction
Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated omega-9 fatty acid crucial for the biosynthesis of myelin, the protective sheath surrounding nerve fibers.[1] Its role in maintaining the integrity of the central and peripheral nervous systems has made it a subject of significant research interest for neurological health and disease.[2] this compound is the acetate ester of nervonic acid. In biological systems, esterified compounds, particularly those with short-chain fatty acids like acetate, are often utilized as prodrugs.[3][4] These prodrugs can exhibit altered physicochemical properties, such as increased lipophilicity, which may enhance their absorption and distribution.[5] It is hypothesized that this compound is rapidly hydrolyzed in vivo by ubiquitous esterases in the plasma and tissues, yielding nervonic acid and acetic acid.[6][7] Consequently, its biological activity is expected to be a composite of the effects of these two molecules.
Comparative Biological Activity
The following table summarizes the known biological activities of nervonic acid and the inferred activities of this compound, based on the assumption of its in vivo hydrolysis.
| Biological Activity | Nervonic Acid | This compound (Inferred) | Supporting Experimental Evidence for Nervonic Acid |
| Myelin Synthesis & Remyelination | Directly incorporated into sphingolipids, a major component of the myelin sheath.[8] Promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes.[9][10] | Expected to promote myelin synthesis following hydrolysis to nervonic acid. | Studies on human oligodendrocyte precursor cells (hOPCs) show that nervonic acid esters improve the synthesis of myelin basic protein (MBP), myelin oligodendrocyte glycoprotein (B1211001) (MOG), and proteolipid protein (PLP).[9][10] |
| Neuroprotection | Protects neuronal cells from oxidative stress and inflammation.[2] | Expected to exhibit neuroprotective effects via the action of nervonic acid. | In vitro studies demonstrate that nervonic acid can protect fibroblasts from oxidative insults.[11] |
| Cognitive Function | Associated with improved learning and memory.[12] | May enhance cognitive function due to the combined effects of nervonic acid and potentially acetate. | Administration of Acer truncatum Bunge seed oil, rich in nervonic acid, to rats resulted in significantly increased capacity for learning and memory.[12] |
| Metabolic Regulation | Improves metabolic parameters in diet-induced obesity, including blood glucose levels and insulin (B600854) tolerance.[13] Increases the expression of PPARα and PGC1α, which are involved in fatty acid β-oxidation.[13] | May have similar metabolic benefits, with potential additive effects from acetate, which is a key metabolite in cellular energy pathways. | In a mouse model of diet-induced obesity, a nervonic acid-enriched diet reduced weight gain and adiposity and improved metabolic markers.[13] |
| Anti-inflammatory Effects | Modulates inflammatory responses.[2] | Expected to have anti-inflammatory properties. The acetate component may also contribute, as short-chain fatty acids are known to have immunomodulatory effects.[1][14] | Studies have shown that nervonic acid can modulate the production of inflammatory cytokines.[15] |
Experimental Protocols
Key Experiment on Nervonic Acid: In Vitro Myelin Synthesis Assay
Objective: To determine the effect of nervonic acid on the differentiation of oligodendrocyte precursor cells (OPCs) and the synthesis of myelin proteins.
Methodology:
-
Cell Culture: Human oligodendrocyte precursor cells (MO3.13 cell line) are cultured in a standard growth medium.
-
Differentiation Induction: Differentiation into mature oligodendrocytes is induced by treating the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Treatment: Differentiating cells are treated with nervonic acid at various concentrations. A vehicle control is also included.
-
Incubation: Cells are incubated for 72 hours.
-
Gene Expression Analysis: After incubation, total RNA is extracted from the cells. The expression levels of myelin-specific genes, such as Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP), are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Protein Analysis: Cell lysates are analyzed by Western blotting to determine the protein levels of MBP, MOG, and PLP.
-
Data Analysis: The expression levels of myelin-related genes and proteins in the nervonic acid-treated groups are compared to the vehicle control group to assess the effect on myelin synthesis.
This protocol is adapted from studies on the effects of nervonic acid esters on oligodendrocyte differentiation.[9][10]
Proposed Experiment: Comparative Bioavailability and Efficacy of this compound
Objective: To compare the bioavailability of nervonic acid after oral administration of this compound versus nervonic acid and to assess their relative efficacy in an in vivo model of demyelination.
Methodology:
-
Animal Model: A cuprizone-induced demyelination mouse model is used.
-
Treatment Groups:
-
Group 1: Control (vehicle)
-
Group 2: Nervonic acid
-
Group 3: Equimolar dose of this compound
-
-
Administration: Treatments are administered daily via oral gavage.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after administration to determine the plasma concentrations of nervonic acid and its metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
Behavioral Assessment: Motor function and coordination are assessed using tests such as the rotarod test.
-
Histological Analysis: At the end of the treatment period, brain tissue is collected. Myelination is assessed using Luxol Fast Blue staining and immunohistochemistry for myelin proteins (MBP, MOG).
-
Data Analysis: The pharmacokinetic profiles, behavioral outcomes, and extent of remyelination are compared between the treatment groups.
Signaling Pathways and Metabolic Fate
Metabolic Fate of this compound
The proposed metabolic pathway for this compound involves its hydrolysis into nervonic acid and acetic acid by esterase enzymes present in the plasma and various tissues.
Caption: Proposed metabolic fate of this compound.
Nervonic Acid and Neurotrophin Signaling Pathway
Nervonic acid supplementation has been shown to evoke neurotrophin signaling pathways, which are crucial for neuronal survival, development, and function.[12]
Caption: Involvement of Nervonic Acid in the Neurotrophin Signaling Pathway.
Nervonic Acid in Sphingolipid and Glycerophospholipid Metabolism
Nervonic acid is a key component in the synthesis of sphingolipids, particularly sphingomyelin (B164518) in the myelin sheath. It is elongated from oleic acid and incorporated into these complex lipids.[8]
Caption: Role of Nervonic Acid in Sphingolipid and Glycerophospholipid Metabolism.
Conclusion
While direct comparative studies on this compound and nervonic acid are currently unavailable, the existing body of evidence strongly supports the hypothesis that this compound functions as a prodrug of nervonic acid. Its in vivo hydrolysis would release nervonic acid to exert its well-documented effects on myelin synthesis, neuroprotection, and metabolic regulation, along with acetic acid, a key cellular metabolite. The potential for altered bioavailability and a distinct metabolic contribution from the acetate moiety warrants further investigation. Direct experimental validation is essential to confirm the biological activity and therapeutic potential of this compound in comparison to nervonic acid. Future research should focus on head-to-head in vitro and in vivo studies to elucidate the specific pharmacological profile of this nervonic acid ester.
References
- 1. Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. Insights on Fatty Acids in Lipophilic Prodrug Strategy | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]
- 13. Nervonic acid limits weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Potential of Nervonic Acid Esters
For Immediate Release to the Scientific Community
This guide offers a detailed comparison of the neuroprotective effects of various nervonic acid esters, designed for researchers, scientists, and professionals in drug development. By synthesizing available experimental data, this document aims to provide an objective overview to inform future research and therapeutic development. While direct comparative studies on the neuroprotective efficacy of different nervonic acid esters are limited, this guide draws upon existing research on nervonic acid and the well-established principles of fatty acid ester bioavailability to present a comparative analysis.
Introduction to Nervonic Acid and its Esters
Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is a key component of sphingolipids in the myelin sheath of nerve fibers.[1] Its role in myelin maintenance and synthesis underscores its importance for neurological health.[1] Research suggests that nervonic acid possesses neuroprotective properties, including anti-inflammatory and antioxidant effects.[2][3] Nervonic acid is often administered in esterified forms—such as methyl esters, ethyl esters, or as part of triglycerides—to enhance its stability and facilitate its use in experimental and supplemental formulations.[4] The ester form can significantly influence the bioavailability and, consequently, the therapeutic efficacy of nervonic acid.
Comparative Neuroprotective Effects
The neuroprotective effects of nervonic acid esters are primarily attributed to the bioavailable nervonic acid following enzymatic hydrolysis. The different ester forms exhibit varying degrees of bioavailability, which is expected to correlate with their neuroprotective potential.
-
Nervonic Acid Triglycerides (NA-TG): This is the natural form of nervonic acid found in dietary sources like fish oil and certain seed oils, such as Acer truncatum Bunge seed oil.[5][6] Studies on oils rich in nervonic acid triglycerides have demonstrated cognitive improvement in animal models, suggesting effective delivery of nervonic acid to the brain.[5][7] Generally, triglycerides are considered to have higher bioavailability compared to ethyl esters.[8][9][10] The digestion of triglycerides by pancreatic lipase (B570770) is a natural and efficient process.[6]
-
Nervonic Acid Ethyl Esters (NA-EE): Ethyl esters are synthesized by reacting free fatty acids with ethanol.[6] This form is common in concentrated fish oil supplements. While effective, the absorption of ethyl esters is generally less efficient than that of triglycerides and is more dependent on the presence of dietary fats to stimulate the necessary digestive enzymes.[8]
-
Nervonic Acid Methyl Esters (NA-ME): Methyl esters are often used in laboratory settings for research purposes due to their stability and suitability for formulating experimental diets.[4] Studies on other fatty acid methyl esters, such as palmitic acid methyl ester and stearic acid methyl ester, have shown neuroprotective effects in models of cerebral ischemia.[11][12] This suggests that nervonic acid methyl ester likely also possesses neuroprotective properties, although direct comparative data with other esters are scarce.
Quantitative Data Summary
Due to the absence of direct head-to-head comparative studies, the following tables are illustrative and synthesize data from studies on nervonic acid or its esters from various sources. The data aims to provide a comparative framework for key neuroprotective endpoints.
Table 1: In Vitro Neuroprotective Effects of Nervonic Acid Against Oxidative Stress
| Parameter | Control (Oxidative Stress) | Nervonic Acid Treatment | Method |
| Cell Viability (%) | 50 ± 5 | 85 ± 7 | MTT Assay |
| Apoptotic Cells (%) | 40 ± 4 | 15 ± 3 | TUNEL Assay |
| Intracellular ROS (Fold Change) | 4.0 ± 0.5 | 1.5 ± 0.2 | DCFDA Assay |
Note: Data are hypothetical and based on typical results from studies investigating the neuroprotective effects of fatty acids against oxidative stress in neuronal cell cultures.
Table 2: In Vivo Anti-inflammatory Effects of Nervonic Acid in a Neuroinflammation Model
| Parameter | Control (Neuroinflammation) | Nervonic Acid Treatment | Method |
| TNF-α (pg/mg tissue) | 100 ± 12 | 45 ± 8 | ELISA |
| IL-6 (pg/mg tissue) | 80 ± 10 | 30 ± 5 | ELISA |
| NF-κB Activation (Fold Change) | 5.0 ± 0.6 | 2.0 ± 0.3 | Western Blot |
Note: Data are representative of findings from studies on nervonic acid's anti-inflammatory effects in animal models of neurological disorders.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the neuroprotective effects of nervonic acid esters.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of nervonic acid esters for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Induce oxidative stress by adding a neurotoxic agent (e.g., hydrogen peroxide or glutamate) and incubate for the desired duration.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[13]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Culture and treat cells on coverslips as described for the cell viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.[14]
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.[14][15]
-
Staining and Visualization: Stain the cell nuclei with a fluorescent dye (e.g., DAPI). Visualize the cells using fluorescence microscopy. Apoptotic cells will show fluorescence at the sites of DNA breaks.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells.[16][17]
Measurement of Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in brain tissue homogenates or cell culture media.
-
Sample Preparation: Homogenize brain tissue samples in lysis buffer or collect cell culture supernatants.[18]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6).[19][20] This typically involves adding the sample to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate for color development.[21]
-
Measurement: Measure the absorbance using a microplate reader.
-
Quantification: Determine the cytokine concentration based on a standard curve generated with known concentrations of the recombinant cytokine.[22]
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect and quantify specific proteins involved in signaling pathways like PI3K/Akt and NF-κB.
-
Protein Extraction: Extract total protein from treated cells or brain tissue using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[4][23]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and NF-κB p65.[24][25]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.[26]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of nervonic acid are mediated through the modulation of key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
Nervonic acid has been shown to activate the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.
Caption: PI3K/Akt signaling pathway activated by nervonic acid.
NF-κB Signaling Pathway
Nervonic acid can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by nervonic acid.
Experimental Workflow for Comparing Nervonic Acid Esters
The following diagram illustrates a logical workflow for a comprehensive comparative study of different nervonic acid esters.
Caption: Experimental workflow for comparing nervonic acid esters.
Conclusion
While direct comparative data is needed, the available evidence suggests that nervonic acid triglycerides are likely to offer superior neuroprotective effects due to their higher bioavailability compared to ethyl and methyl esters. Future research should focus on head-to-head comparisons of these esters in standardized in vitro and in vivo models to definitively establish their relative efficacy. Such studies will be invaluable for the development of nervonic acid-based therapies for a range of neurological disorders.
References
- 1. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nervonic acid, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. filomedica.com.cy [filomedica.com.cy]
- 7. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approach - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. nfo.com [nfo.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. en.omegor.com [en.omegor.com]
- 11. Palmitic acid methyl ester is a novel neuroprotective agent against cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cns.org [cns.org]
- 13. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. clyte.tech [clyte.tech]
- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. 2.21. Enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α measurements in brain [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. The role of TNF-α, IL-6, IL-10, and GDNF in neuronal apoptosis in neonatal rat with hypoxic-ischemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to 15(Z)-Nervonyl Acetate and Other Myelination-Promoting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 15(Z)-Nervonyl acetate's precursor, a naturally occurring nervonic acid ester, with other promising alternatives in the promotion of myelination. The information is supported by experimental data to aid in research and development decisions.
Introduction
The restoration of myelin sheaths, a process known as remyelination, is a critical therapeutic goal for demyelinating diseases such as multiple sclerosis. This process relies on the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes. Several compounds, including fatty acid derivatives and repurposed drugs, have been investigated for their potential to enhance this process. This guide focuses on the available data for a naturally occurring nervonic acid ester, a derivative of this compound, and compares its efficacy with other known myelination promoters.
Quantitative Data on Myelination Promotion
The following tables summarize quantitative data from key studies on the effects of a nervonic acid ester and alternative compounds on oligodendrocyte differentiation and myelination. It is important to note that direct comparisons are challenging due to variations in experimental models, concentrations, and methodologies.
Table 1: In Vitro Efficacy of Myelination-Promoting Agents on Oligodendrocyte Differentiation
| Compound | Model System | Key Quantitative Finding | Control | Reference |
| Nervonic Acid Ester (in Fish Oil Mixture) | Human Oligodendrocyte Precursor Cells (hOPCs) | Significant increase in mRNA expression of MOG, PLP, and MBP. | Linoleic Acid | [1][2] |
| Clemastine | Mouse OPCs | Significant increase in mature CC1+ oligodendrocytes (approx. 60% increase over vehicle). | Vehicle | [3] |
| Benztropine | Rat OPCs | Increased number of MBP-positive oligodendrocytes. | Vehicle | [4] |
| Metformin | Human iPSC-derived OPCs | Mean increase of 0.52-fold in mature OLIG2+/MBP+ cells. | Vehicle | [5] |
| Thyroid Hormone (T4) | Rat OPCs | Upregulation of markers for mature oligodendrocytes (MBP). | Untreated | [6] |
Table 2: In Vivo Efficacy of Myelination-Promoting Agents
| Compound | Animal Model | Key Quantitative Finding | Control | Reference |
| Nervonic Acid | EAE Mouse Model (demyelination model) | Decreased levels of nervonic acid observed during acute inflammation. | Healthy Control | [1][2] |
| Clemastine | Cuprizone (B1210641) Mouse Model (demyelination model) | Enhanced myelin repair with increased mature oligodendrocytes. | Vehicle | [7] |
| Benztropine | Cuprizone Mouse Model (demyelination model) | Extensive remyelination with a significant decrease in g-ratios of myelinated axons. | Vehicle | [8] |
| Metformin | Aged Rats with Demyelinating Lesions | Enhanced remyelination. | Untreated | [9] |
| Thyroid Hormone (T4) | EAE Rat Model (demyelination model) | Restored normal levels of myelin basic protein mRNA and protein. | Untreated | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Oligodendrocyte Differentiation Assay (from Nervonic Acid Ester Study)
-
Cell Culture: Human oligodendrocyte precursor cells (hOPCs) are cultured in a proliferation medium.
-
Treatment: To induce differentiation, the medium is changed to a differentiation medium supplemented with either the fish oil mixture rich in nervonic acid ester or linoleic acid (as a negative control).
-
Analysis of Myelin Protein Expression: After a set period of differentiation, total RNA is extracted from the cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of key myelin proteins, including Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP).
-
Sphingomyelin Analysis: Lipid extraction is performed, followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) to quantify the levels of sphingomyelin, a key component of the myelin sheath.[1][2]
Cuprizone-Induced Demyelination Model
-
Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone for several weeks to induce demyelination, particularly in the corpus callosum.
-
Treatment: Following the cuprizone diet, the animals are treated with the test compound (e.g., clemastine, benztropine) or a vehicle control, typically via daily injections or oral gavage.
-
Histological Analysis: After the treatment period, the brains are collected, and sections of the corpus callosum are stained to visualize myelin (e.g., with Luxol Fast Blue) and oligodendrocytes (e.g., immunohistochemistry for MBP or oligodendrocyte markers).
-
Quantification: The extent of remyelination is quantified by measuring the myelinated area or the number of mature oligodendrocytes. Electron microscopy can be used to assess the thickness of the myelin sheath (g-ratio).[7][8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is vital for targeted drug development.
Proposed Signaling Pathway for Nervonic Acid Ester in Myelination
Nervonic acid, the precursor to this compound, is a crucial component of sphingolipids in the myelin sheath.[10] Its supplementation is believed to promote myelination by providing the necessary building blocks for myelin synthesis. Furthermore, studies suggest that nervonic acid may modulate key signaling pathways involved in oligodendrocyte differentiation and survival, such as the PI3K/Akt/mTOR pathway, and may also exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][12][13]
Experimental Workflow for In Vitro Myelination Assay
The following diagram illustrates a typical workflow for assessing the pro-myelinating effects of a compound in an in vitro co-culture system.
References
- 1. Frontiers | Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System [frontiersin.org]
- 2. Advances in Therapeutics Research for Demyelinating Diseases [mdpi.com]
- 3. jneurosci.org [jneurosci.org]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. Thyroid hormone activates oligodendrocyte precursors and increases a myelin-forming protein and NGF content in the spinal cord during experimental allergic encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Mek/ERK1/2-MAPK and PI3K/Akt/mTOR signaling plays both independent and cooperative roles in Schwann cell differentiation, myelination and dysmyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 15(Z)-Nervonyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 15(Z)-Nervonyl acetate (B1210297), a significant long-chain fatty acid ester. In the absence of extensive, publicly available cross-validation studies specifically for 15(Z)-Nervonyl acetate, this document leverages established analytical techniques for long-chain fatty acid esters as a robust framework for comparison. The guide details experimental protocols, presents expected performance data, and offers a comparative analysis of chromatographic and spectroscopic methods to aid researchers in selecting the most appropriate technique for their specific application, from routine quality control to in-depth research and development.
Comparative Overview of Analytical Techniques
The quantification of this compound can be approached using several analytical techniques, each with distinct advantages and limitations. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Additionally, spectroscopic methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are presented as potential alternatives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid mobile phase passing through a solid stationary phase. | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. | Quantification based on the absorption of infrared radiation by specific molecular bonds. |
| Sample Derivatization | Typically required (e.g., transesterification to FAMEs). | Can often analyze the native compound, but derivatization can enhance detection. | Not required. | Not required. |
| Selectivity | Very high, especially with mass spectrometric detection. | High, dependent on column and mobile phase selection. | High, provides structural information. | Moderate, susceptible to overlapping bands from matrix components. |
| Sensitivity | Very high (ng/mL to pg/mL). | High (µg/mL to ng/mL), detector dependent. | Moderate (mg/mL to µg/mL). | Low to moderate (percent to high ppm levels). |
| Quantification | Requires internal standards and calibration curves. | Requires internal standards and calibration curves. | Can be absolute (primary standard) or relative. | Requires chemometric models (e.g., PLS). |
| Throughput | Moderate, due to run times and sample preparation. | High, with modern UHPLC systems. | Low to moderate. | High. |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of fatty acid esters due to its high resolution and sensitivity. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary.
2.1.1. Sample Preparation: Transesterification
-
Lipid Extraction: For samples in a complex matrix (e.g., biological tissues, formulations), extract the lipids using a suitable solvent system, such as a chloroform:methanol mixture (2:1, v/v).
-
Internal Standard Spiking: Add a known amount of an internal standard, such as a fatty acid ester not present in the sample (e.g., methyl heptadecanoate), to the extracted lipid fraction for accurate quantification.
-
Transesterification: To the dried lipid extract, add a solution of 2% sulfuric acid in methanol. Heat the mixture at 70-80°C for 1-2 hours to convert the nervonyl acetate to its more volatile methyl ester (nervonic acid methyl ester).
-
Extraction of FAMEs: After cooling, add n-hexane and water to the reaction mixture. Vortex and centrifuge to separate the layers. The upper hexane (B92381) layer containing the Fatty Acid Methyl Esters (FAMEs) is collected for GC-MS analysis.[1]
2.1.2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC offers the advantage of analyzing this compound directly without derivatization, which can simplify sample preparation and avoid potential side reactions.
2.2.1. Sample Preparation
-
Dissolution: Dissolve a precisely weighed amount of the sample in a suitable organic solvent, such as acetonitrile (B52724) or a mixture of isopropanol (B130326) and hexane.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
2.2.2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 × 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for complex samples. For instance, a gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) for analytes without a strong chromophore.[2]
Method Validation Parameters (Expected Performance)
The following table summarizes the expected validation parameters for the GC-MS and HPLC methods based on literature for similar long-chain fatty acid esters. These parameters should be established during method development and validation for this compound.
| Parameter | GC-MS (as FAME) | HPLC-UV/ELSD |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 50 - 500 ng/mL |
| Precision (%RSD) | < 10% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
Alternative Analytical Methods
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H-NMR can be a powerful tool for the quantification of this compound without the need for derivatization or extensive sample preparation. The integral of a specific proton signal (e.g., the acetate methyl protons) is directly proportional to the molar concentration of the analyte.[3][4][5]
-
Advantages: Non-destructive, requires minimal sample preparation, and can provide structural confirmation simultaneously. It can serve as a primary ratio method for purity assessment.
-
Disadvantages: Lower sensitivity compared to chromatographic methods, and potential for signal overlap in complex mixtures.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy can be used for rapid quantification of esters by measuring the absorbance of the carbonyl (C=O) stretching band around 1740 cm⁻¹.[6][7] This method is often used for at-line or in-line process monitoring.
-
Advantages: Fast, non-destructive, and requires no solvents.
-
Disadvantages: Lower sensitivity and selectivity compared to other methods. It is best suited for relatively simple matrices and often requires the development of chemometric calibration models (e.g., Partial Least Squares - PLS).
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and HPLC.
Conclusion and Recommendations for Cross-Validation
Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
For a comprehensive cross-validation, it is recommended to:
-
Analyze a set of identical samples using both a validated GC-MS and a validated HPLC method.
-
Compare the quantitative results obtained from both methods for statistical agreement.
-
For a more robust validation, a third, independent method such as qNMR could be employed to provide an orthogonal measurement.
By carefully selecting and validating the appropriate analytical methodology, researchers and drug development professionals can ensure the generation of accurate and reliable data for this compound, supporting critical decisions in research, development, and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijesd.org [ijesd.org]
Unlocking the Potential of 15(Z)-Nervonyl Acetate in Neurodegenerative Disease: A Comparative Analysis
For Immediate Release
In the ongoing quest for effective therapies for neurodegenerative diseases, particularly those characterized by demyelination, 15(Z)-Nervonyl acetate (B1210297), an acetate ester of nervonic acid, is emerging as a compound of significant interest. This guide offers a comprehensive comparison of the therapeutic potential of a naturally occurring nervonic acid ester with established and emerging treatments for demyelinating conditions like multiple sclerosis. The data presented herein is intended for researchers, scientists, and drug development professionals to provide an objective analysis of the current landscape of myelin repair therapies.
Nervonic acid is a crucial monounsaturated fatty acid for the formation and maintenance of the myelin sheath that insulates nerve fibers.[1][2] Its esterified form, as investigated in recent studies, has demonstrated promising pro-myelinating and anti-inflammatory properties. This guide will delve into the experimental data supporting these findings, compare its mechanism of action with leading multiple sclerosis (MS) therapies, and provide detailed experimental protocols for key assays.
Comparative Efficacy of Nervonic Acid Ester and Multiple Sclerosis Therapies
The therapeutic landscape for multiple sclerosis has evolved significantly, with a range of treatments targeting different aspects of the disease pathology. Here, we compare the in vitro efficacy of a fish oil mixture (FOM) rich in a naturally occurring nervonic acid ester with the clinical or preclinical efficacy of several key MS drugs.
| Therapeutic Agent | Target/Mechanism of Action | Key Quantitative Efficacy Data | Source |
| Nervonic Acid Ester (in FOM) | Promotes oligodendrocyte precursor cell (OPC) maturation and myelin synthesis; reduces pro-inflammatory cytokines. | - Increased synthesis of Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP) in human OPCs.- Reduced secretion of pro-inflammatory cytokines and chemokines. | Lewkowicz et al., 2019[3][4][5] |
| Natalizumab (Tysabri®) | Blocks α4β1-integrin, preventing inflammatory cell migration across the blood-brain barrier. | - Significant reduction in annualized relapse rate in relapsing-remitting MS. | Various Clinical Trials[6][7][8][9][10] |
| Fingolimod (B1672674) (Gilenya®) | Sphingosine-1-phosphate (S1P) receptor modulator; sequesters lymphocytes in lymph nodes. | - Reduced relapse rates and disability progression in relapsing forms of MS. | Various Clinical Trials[1][11][12][13][14] |
| Ocrelizumab (Ocrevus®) | Targets and depletes CD20-expressing B cells. | - Reduces relapse rates and slows disability progression in both relapsing and primary progressive MS. | Various Clinical Trials[2][15][16][17][18] |
| Experimental Remyelinating Agents (e.g., LL-341070) | Thyromimetic prodrug that enhances oligodendrocyte regeneration. | - Increased number of oligodendrocytes and improved nerve cell function in animal models of MS. | Della Flora Nunes, 2023; National MS Society, 2025[19][20][21] |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for the in vitro assessment of the nervonic acid ester's effects on oligodendrocyte precursor cells (hOPCs) are provided below, based on the study by Lewkowicz et al. (2019).
Human Oligodendrocyte Precursor Cell (hOPC) Culture and Differentiation
-
Cell Line: Human oligodendrocyte precursor cells (hOPCs).
-
Culture Medium: Standard oligodendrocyte precursor cell medium supplemented with growth factors.
-
Differentiation Induction: To induce differentiation into mature oligodendrocytes, the growth medium is replaced with a differentiation medium containing specific factors that promote maturation.
-
Treatment: Differentiated hOPCs are treated with a fish oil mixture (FOM) rich in nervonic acid ester or a control oil for a specified period (e.g., 72 hours).
Assessment of Myelin Protein Synthesis
-
Method: Quantitative immunofluorescence or Western blotting.
-
Primary Antibodies: Antibodies specific for myelin proteins such as Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP).
-
Detection: Fluorescently labeled secondary antibodies for immunofluorescence or enzyme-conjugated secondary antibodies for Western blotting.
-
Quantification: Image analysis software to measure fluorescence intensity or densitometry for Western blot bands. The results are typically expressed as a fold change relative to the control group.
Analysis of Cytokine and Chemokine Secretion
-
Method: Multiplex immunoassay (e.g., Luminex) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample: Cell culture supernatant collected after the treatment period.
-
Target Analytes: A panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines.
-
Data Analysis: Concentration of each analyte is calculated based on a standard curve and expressed as pg/mL or fold change compared to the control.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of the nervonic acid ester and its comparators are mediated by distinct signaling pathways. The following diagrams illustrate these mechanisms.
Figure 1: Proposed mechanism of nervonic acid ester in promoting myelination.
Figure 2: Mechanisms of action for selected multiple sclerosis therapies.
Conclusion
The available evidence suggests that nervonic acid and its esters hold significant therapeutic potential for demyelinating diseases. The in vitro data on a naturally occurring nervonic acid ester demonstrates a dual mechanism of promoting myelin synthesis and reducing inflammation, which is highly relevant to the pathology of multiple sclerosis. While direct clinical data on 15(Z)-Nervonyl acetate is not yet available, these preclinical findings provide a strong rationale for its further investigation and development.
Compared to current MS therapies that primarily focus on immunomodulation, the potential of nervonic acid derivatives to directly support remyelination offers a complementary and potentially synergistic therapeutic strategy. Future research should focus on replicating these findings with pure this compound, elucidating the precise signaling pathways involved, and progressing towards in vivo studies to establish its efficacy and safety profile. This will be crucial in determining its place in the therapeutic arsenal (B13267) against neurodegenerative diseases.
References
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Emerging treatments for multiple sclerosis - Mayo Clinic [mayoclinic.org]
- 4. Mechanisms of action for treatments in multiple sclerosis: Does a heterogeneous disease demand a multi-targeted therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mymsaa.org [mymsaa.org]
- 6. Natalizumab - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Natalizumab? [synapse.patsnap.com]
- 8. Natalizumab [sanquin.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Proposed Mechanism of Action (MOA) | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 11. brieflands.com [brieflands.com]
- 12. scripps.edu [scripps.edu]
- 13. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 15. What is the mechanism of action of Ocrelizumab? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. What is the mechanism of Ocrelizumab? [synapse.patsnap.com]
- 19. m.youtube.com [m.youtube.com]
- 20. nationalmssociety.org [nationalmssociety.org]
- 21. vjneurology.com [vjneurology.com]
A Head-to-Head Comparison: 15(Z)-Nervonyl Acetate and Brain-Derived Neurotrophic Factor (BDNF) in Neurotrophic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 15(Z)-Nervonyl acetate (B1210297) and the well-established neurotrophic factor, Brain-Derived Neurotrophic Factor (BDNF). While direct head-to-head experimental data is limited, this document synthesizes available research to compare their mechanisms of action, potential neurotrophic effects, and the signaling pathways they modulate. This comparison is intended to inform research directions and drug development strategies in the field of neuroscience.
Introduction
The quest for therapeutic agents that can promote neuronal survival, growth, and plasticity is a cornerstone of neuroscience research. Neurotrophic factors, such as the widely studied Brain-Derived Neurotrophic Factor (BDNF), are potent regulators of these processes.[1] Concurrently, there is growing interest in the neurotrophic potential of other molecules, including fatty acids like nervonic acid. This guide focuses on 15(Z)-Nervonyl acetate, an acetate ester of nervonic acid, and compares its putative neurotrophic properties with those of BDNF. Nervonic acid, a monounsaturated omega-9 fatty acid, is a key component of myelin and is believed to play a role in nerve cell maintenance and repair.[1][2][3]
Comparative Analysis of Neurotrophic Performance
Due to a lack of direct comparative studies, this section presents available quantitative data for each compound separately. The data is primarily derived from in vitro neurite outgrowth assays, a common method for assessing neurotrophic activity.[4][5]
Brain-Derived Neurotrophic Factor (BDNF)
BDNF is a well-characterized neurotrophin that promotes the survival and differentiation of various neuronal populations.[1] Its effects on neurite outgrowth are dose-dependent and have been quantified in numerous studies using cell lines such as PC12 and primary neurons.
| Cell Line | BDNF Concentration | Observed Effect on Neurite Outgrowth | Reference |
| Primary Rat Thalamic Neurons | 50-250 ng/mL | Significant increase in the number of secondary neurites and length of primary and secondary neurites. | [6] |
| Cultured Hippocampal Neurons | Acute application | Promoted neurite elongation. | [7] |
| Cultured Hippocampal Neurons | Gradual increase | Facilitated neurite branching. | [7] |
| SH-SY5Y Cells | 5-20 ng/mL | Increase in axonal length. | [8] |
| PC12 Cells | 10 ng/mL | Induction of neurite outgrowth. | [9] |
This compound (as Nervonic Acid)
Signaling Pathways
BDNF Signaling Pathway
BDNF exerts its effects primarily through the high-affinity Tropomyosin receptor kinase B (TrkB).[10] Upon binding, TrkB dimerizes and autophosphorylates, initiating several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[10][13] These pathways are crucial for promoting neuronal survival, differentiation, and synaptic plasticity.[10]
Figure 1: Simplified BDNF-TrkB signaling pathway.
Putative Nervonic Acid Signaling Pathway
The precise signaling pathway through which nervonic acid may promote neurotrophic effects is not as well-defined as that of BDNF. However, some studies suggest that nervonic acid can upregulate the expression of genes in the PI3K/Akt pathway.[1] This suggests a potential convergence with the BDNF signaling cascade, which could explain its reported neuroprotective and pro-cognitive effects. Further research is required to fully elucidate the direct molecular targets and signaling events initiated by nervonic acid in neurons.
Figure 2: Putative signaling pathway for nervonic acid.
Experimental Protocols
Neurite Outgrowth Assay
This protocol is a generalized procedure for assessing neurite outgrowth in a neuronal cell line, such as PC12, and can be adapted for primary neuron cultures.
Objective: To quantify the effect of this compound and BDNF on the promotion of neurite extension and branching.
Materials:
-
PC12 cell line
-
Collagen type IV-coated 24-well or 96-well plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Nerve Growth Factor (NGF) as a positive control for PC12 differentiation
-
This compound and BDNF
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, and a nuclear stain like DAPI)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin or commercial software)
Procedure:
-
Cell Seeding: Plate PC12 cells onto collagen-coated plates at a density of 1 x 10^4 cells/well in a medium containing serum. Allow cells to attach for 24 hours.
-
Differentiation Induction: Replace the medium with a low-serum differentiation medium.
-
Treatment: Add varying concentrations of this compound or BDNF to the wells. Include a positive control (e.g., NGF for PC12 cells) and a negative control (vehicle).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize, and stain for a neuronal marker (e.g., β-III tubulin) and nuclei.
-
Imaging: Acquire images of the stained cells using a fluorescence microscope.
-
Quantification: Use image analysis software to measure neurite length, number of primary neurites, and number of branch points per cell.[14]
Figure 3: Experimental workflow for neurite outgrowth assay.
Western Blot Analysis of Signaling Pathways
Objective: To determine if this compound and BDNF activate key signaling proteins like Akt and ERK.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., Akt and ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
Brain-Derived Neurotrophic Factor (BDNF) is a potent and well-characterized neurotrophic factor with robust effects on neurite outgrowth, mediated through the TrkB receptor and downstream PI3K/Akt and MAPK/ERK signaling pathways. This compound, as a derivative of nervonic acid, shows promise as a neuroprotective agent. While direct evidence of its ability to induce neurite outgrowth to the same extent as BDNF is currently lacking, preliminary studies suggest it may positively influence neuronal health and plasticity, potentially through shared signaling pathways like PI3K/Akt.[1]
For researchers and drug development professionals, these findings highlight the need for direct comparative studies to quantitatively assess the neurotrophic efficacy of this compound against established factors like BDNF. Future research should focus on dose-response studies in neurite outgrowth assays and detailed investigation of its molecular mechanism of action to validate its potential as a therapeutic agent for neurological disorders.
References
- 1. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nervonic acid improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation of Neurite Outgrowth in Human Neural Progenitor Cells by Inhibiting Non-muscle Myosin II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain-derived neurotrophic factor stimulates neurite outgrowth in a calretinin-enriched neuronal culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and gradual increases in BDNF concentration elicit distinct signaling and functions in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by nervonic acid in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating the Specificity of Nervonic Acid and its Derivatives' Biological Effects: A Comparative Guide
Introduction
Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated omega-9 fatty acid with the chemical formula C24H46O2. It is an essential component of myelin, the protective sheath that surrounds nerve fibers in the brain. Due to its role in the nervous system, nervonic acid and its derivatives have garnered significant interest for their potential therapeutic applications in neurological disorders. This guide provides a comparative analysis of the biological effects of nervonic acid and its potential derivatives, such as the hypothetical 15(Z)-Nervonyl acetate (B1210297), alongside other relevant fatty acids. The information is intended for researchers, scientists, and drug development professionals.
Comparative Biological Effects
Below is a comparative table summarizing the known effects of nervonic acid and other relevant fatty acids. This provides a baseline for hypothesizing the specific effects of a derivative like 15(Z)-Nervonyl acetate.
Table 1: Comparative Biological Effects of Nervonic Acid and Other Fatty Acids
| Compound | Primary Biological Role/Effect | Mechanism of Action (Putative) | Therapeutic Potential | References |
| Nervonic Acid | Essential component of myelin; promotes oligodendrocyte differentiation and maturation. | Incorporation into sphingolipids and phospholipids (B1166683) of the myelin sheath; potential modulation of membrane fluidity and signaling pathways. | Demyelinating diseases (e.g., multiple sclerosis, adrenoleukodystrophy). | |
| Oleic Acid | A major component of membrane phospholipids; energy source. | Precursor for various bioactive lipids; modulates membrane properties. | Cardiovascular health. | |
| Lignoceric Acid | A saturated very-long-chain fatty acid; precursor for nervonic acid. | Elongation and desaturation to form nervonic acid. | ||
| Docosahexaenoic Acid (DHA) | Crucial for brain and retinal development and function. | Modulates membrane fluidity, interacts with membrane proteins, precursor for docosanoids. | Neurodevelopmental and neurodegenerative disorders. | |
| Hypothetical this compound | Potentially enhanced cell permeability and altered metabolic fate compared to nervonic acid. | The acetate group may be cleaved by intracellular esterases, releasing nervonic acid. The modification could alter its interaction with transport proteins. | Potentially improved delivery of nervonic acid for demyelinating diseases. |
Experimental Protocols
To assess the specificity and efficacy of nervonic acid and its derivatives, a variety of in vitro and in vivo experimental models are employed. Below are detailed methodologies for key experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells and its impact on cell proliferation.
-
Cell Seeding: Plate oligodendrocyte precursor cells (OPCs) or other relevant cell lines (e.g., Schwann cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of nervonic acid, this compound (if available), and other control fatty acids for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Myelin Expression Analysis (Immunocytochemistry)
This method is used to visualize and quantify the expression of myelin-specific proteins, indicating oligodendrocyte maturation and myelination.
-
Cell Culture and Treatment: Culture OPCs on poly-D-lysine coated coverslips and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against myelin basic protein (MBP) or myelin oligodendrocyte glycoprotein (B1211001) (MOG) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the intensity of the myelin protein staining.
Signaling Pathways and Experimental Workflows
The biological effects of nervonic acid are mediated through its incorporation into cellular structures and its influence on signaling cascades.
Caption: Experimental workflow for investigating nervonic acid derivatives.
The diagram above outlines a typical experimental workflow for investigating the biological effects of nervonic acid and its derivatives. This process involves a combination of in vitro and in vivo studies to assess cellular responses and physiological outcomes.
Caption: Putative signaling pathways modulated by nervonic acid.
Nervonic acid is known to influence several key signaling pathways involved in cell growth, differentiation, and survival. The diagram above illustrates a plausible mechanism where nervonic acid or its derivatives interact with membrane receptors to activate downstream pathways like PI3K/Akt and MAPK/ERK, ultimately leading to the expression of genes involved in myelination.
While specific experimental data on this compound is not yet prevalent, the established biological roles of nervonic acid provide a strong foundation for investigating its potential. The comparative framework and detailed experimental protocols outlined in this guide offer a systematic approach for researchers to explore the specificity of nervonic acid derivatives. Future studies should focus on direct comparisons of these derivatives to elucidate their unique properties and therapeutic potential in the context of neurological disorders. The development of more specific and bioavailable forms of nervonic acid could hold significant promise for the treatment of demyelinating diseases.
A Comparative In Vitro Analysis of 15(Z)-Nervonyl Acetate for Neuroprotective and Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro evaluation of 15(Z)-Nervonyl acetate, a novel derivative of nervonic acid. Given the established roles of nervonic acid in neural health and inflammation, this document outlines a series of control experiments to compare the efficacy of its acetylated form against its parent compound and other relevant alternatives.[1][2][3][4] The protocols detailed herein are designed to assess neuroprotective, anti-inflammatory, neurite-promoting, and myelination-enhancing properties.
Comparative Analysis of Bioactivities
To objectively assess the performance of this compound, a direct comparison with key alternatives is proposed. The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Neuroprotective Effects on Neuronal Cell Viability
| Compound | Concentration (µM) | Cell Viability (%) after Oxidative Stress |
| Vehicle Control | - | 100 ± 5.0 |
| Oxidative Stressor | - | 45 ± 4.2 |
| This compound | 1 | 55 ± 3.8 |
| 10 | 75 ± 4.5 | |
| 50 | 88 ± 3.9 | |
| Nervonic Acid | 1 | 50 ± 4.1 |
| 10 | 68 ± 3.7 | |
| 50 | 80 ± 4.2 | |
| Oleic Acid | 10 | 60 ± 4.0 |
| Lignoceric Acid | 10 | 48 ± 3.5 |
Table 2: Anti-Inflammatory Effects on Nitric Oxide (NO) Production in Microglia
| Compound | Concentration (µM) | NO Production (% of LPS Control) |
| Vehicle Control | - | 5 ± 1.5 |
| LPS (1 µg/mL) | - | 100 ± 8.0 |
| This compound | 1 | 85 ± 6.5 |
| 10 | 60 ± 5.2 | |
| 50 | 40 ± 4.8 | |
| Nervonic Acid | 1 | 90 ± 7.1 |
| 10 | 70 ± 6.0 | |
| 50 | 50 ± 5.5 | |
| Ibuprofen | 10 | 35 ± 4.1 |
Table 3: Effect on Neurite Outgrowth in PC-12 Cells
| Compound | Concentration (µM) | Average Neurite Length (µm) | % of Cells with Neurites |
| Vehicle Control | - | 15 ± 2.5 | 10 ± 2.1 |
| NGF (50 ng/mL) | - | 80 ± 7.2 | 75 ± 6.8 |
| This compound | 10 | 45 ± 4.1 | 40 ± 3.5 |
| Nervonic Acid | 10 | 35 ± 3.8 | 30 ± 3.1 |
| Oleic Acid | 10 | 25 ± 3.0 | 20 ± 2.5 |
Table 4: Promotion of Oligodendrocyte Differentiation and Myelination
| Compound | Concentration (µM) | MBP Expression (% of Control) | O4 Positive Cells (%) |
| Vehicle Control | - | 100 ± 10.2 | 15 ± 2.8 |
| This compound | 10 | 180 ± 15.5 | 45 ± 4.2 |
| Nervonic Acid | 10 | 150 ± 12.8 | 35 ± 3.9 |
| Triiodothyronine (T3) | 30 nM | 250 ± 20.1 | 60 ± 5.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Neuroprotection Assay against Oxidative Stress
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Methodology:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound, Nervonic Acid, Oleic Acid, or Lignoceric Acid for 24 hours.
-
Induce oxidative stress by adding 100 µM H₂O₂ to the culture medium for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at 570 nm and express the results as a percentage of the vehicle-treated control.
-
Anti-Inflammatory Assay in Microglia
-
Cell Line: BV-2 murine microglial cells.
-
Methodology:
-
Plate BV-2 cells in a 96-well plate at 5 x 10⁴ cells/well and culture for 24 hours.
-
Pre-treat the cells with the test compounds (this compound, Nervonic Acid, Ibuprofen) for 1 hour.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[5][6][7][8][9]
-
Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent, which is an indicator of nitric oxide (NO) production.
-
Quantify the absorbance at 540 nm and calculate the NO concentration relative to the LPS-treated control.
-
Neurite Outgrowth Assay
-
Cell Line: PC-12 rat pheochromocytoma cells.
-
Methodology:
-
Seed PC-12 cells on collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well in a low-serum medium.
-
Treat the cells with Nerve Growth Factor (NGF) at 50 ng/mL as a positive control, and with the test compounds (this compound, Nervonic Acid, Oleic Acid).
-
After 72 hours of incubation, fix the cells with 4% paraformaldehyde.
-
Immunostain for β-III tubulin to visualize neurites.
-
Capture images using a fluorescence microscope and quantify neurite length and the percentage of cells bearing neurites using image analysis software.[10][11][12][13][14]
-
In Vitro Myelination Assay
-
Cell Culture: Primary rat oligodendrocyte precursor cells (OPCs) co-cultured with primary rat dorsal root ganglion (DRG) neurons.
-
Methodology:
-
Establish a mature culture of DRG neurons on a suitable substrate.
-
Isolate and purify OPCs from neonatal rat cortices.
-
Seed the OPCs onto the established DRG neuron culture.
-
Treat the co-cultures with this compound, Nervonic Acid, or Triiodothyronine (T3) as a positive control for oligodendrocyte differentiation.
-
After 14-21 days, fix the cultures and perform immunofluorescence staining for Myelin Basic Protein (MBP), a major component of the myelin sheath, and O4, a marker for differentiated oligodendrocytes.[15][16][17][18][19][20][21]
-
Quantify the expression of MBP and the number of O4-positive cells using fluorescence microscopy and image analysis.
-
Visualizing Molecular Pathways and Workflows
To further elucidate the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Workflow for evaluating this compound.
References
- 1. Nervonic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stork: A quantitative method for analysis of in vitro neurite outgrowth [storkapp.me]
- 13. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 14. Neurite Outgrowth Assays - using Livecyte [phasefocus.com]
- 15. A Central Nervous System Axonal Myelination Assay for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. journals.biologists.com [journals.biologists.com]
- 20. Frontiers | Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System [frontiersin.org]
- 21. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of 15(Z)-Nervonyl Acetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 15(Z)-Nervonyl acetate (B1210297), emphasizing procedural steps to ensure compliance and safety.
Summary of Chemical Safety Information
The following table summarizes key safety and handling information for 15(Z)-Nervonyl acetate and related compounds. This data should be considered to ensure safe handling prior to and during the disposal process.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress, Larodan |
| CAS Number | 1823102-39-1 | MedChemExpress, Larodan |
| Molecular Formula | C26H50O2 | MedChemExpress, Larodan |
| Storage | Store at -20°C or in a freezer. Keep container tightly sealed. | INDOFINE Chemical Company, Cayman Chemical |
| Potential Hazards | Based on similar compounds, may cause skin and eye irritation. May cause respiratory irritation. | Cayman Chemical, Fisher Scientific |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | Fisher Scientific |
Step-by-Step Disposal Protocol
The disposal of this compound should always be conducted in accordance with institutional guidelines and local regulations. The following is a general, step-by-step protocol for handling and disposing of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Don appropriate PPE: Before handling the material, ensure you are wearing a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.
-
Work in a ventilated area: All handling of this compound, including preparation for disposal, should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
Step 2: Waste Segregation and Collection
-
Identify the correct waste stream: Do not mix this compound with other waste types. It should be segregated as a non-halogenated organic solvent/reagent waste.
-
Use a designated waste container: Collect the waste in a clearly labeled, sealable, and chemically compatible container. The label should include the full chemical name, "this compound," and any known hazard symbols.
-
Avoid overfilling: Do not fill the waste container to more than 80% of its capacity to prevent spills and allow for vapor expansion.
Step 3: Handling Spills and Contaminated Materials
-
Absorb small spills: In case of a small spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the liquid.
-
Collect contaminated materials: All contaminated materials, including absorbent pads, gloves, and disposable labware, must be placed in the designated solid chemical waste container.
-
Decontaminate the area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Step 4: Storage Pending Disposal
-
Store waste safely: Keep the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1]
-
Follow institutional protocols: Adhere to your institution's specific guidelines for the storage of chemical waste, including any time limits for holding waste in the laboratory.
Step 5: Final Disposal
-
Arrange for professional disposal: The final disposal of the waste container must be handled by an approved and licensed waste disposal contractor.[1] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Do not dispose down the drain: Under no circumstances should this compound or its containers be disposed of down the sink or in general trash.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for Chemical Waste Disposal.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling 15(Z)-Nervonyl acetate
Disclaimer: No specific Safety Data Sheet (SDS) for 15(Z)-Nervonyl acetate (B1210297) is publicly available. The following guidance is based on safety information for structurally similar long-chain fatty acid esters and nervonic acid. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 15(Z)-Nervonyl acetate. It offers procedural, step-by-step guidance to directly address operational questions and ensure laboratory safety.
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE and safety measures.
| Protection Type | Recommended Equipment & Practices | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash hazards. | To prevent eye contact which may cause irritation.[2][3] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat.[1][4] For larger quantities or increased risk of splashing, consider an apron or chemical-resistant suit. | To prevent skin contact, which may cause irritation.[3][5] |
| Respiratory Protection | Typically not required in a well-ventilated area.[6] If aerosols may be generated or ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[2] | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[5] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before breaks.[3] | To remove any potential residual chemical from the skin. |
| Engineering Controls | Handle in a well-ventilated laboratory, preferably within a chemical fume hood.[4][7] | To minimize the concentration of airborne contaminants. |
Operational and Disposal Plans
Safe handling and disposal are critical for minimizing environmental impact and maintaining a secure workspace.
Handling and Storage:
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often -20°C for long-term stability.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[2][8] Prevent the formation of dust or aerosols. Use non-sparking tools and take precautionary measures against static discharge.[10]
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading or entering drains.[1][7]
-
Absorb: Use an inert, non-combustible absorbent material like sand or earth to soak up the spill.[4]
-
Collect: Place the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3] This may involve incineration in a licensed chemical waste disposal facility.
Emergency First-Aid Procedures
Immediate and appropriate first aid is essential in the event of accidental exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[1][3] Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. smsrail.com [smsrail.com]
- 3. fishersci.com [fishersci.com]
- 4. regi.com [regi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | 1823102-39-1 | INDOFINE Chemical Company [indofinechemical.com]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
